Sodium 4-bromobutane-1-sulphonate
Description
Structure
2D Structure
Properties
CAS No. |
53535-08-3 |
|---|---|
Molecular Formula |
C4H9BrNaO3S |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
sodium;4-bromobutane-1-sulfonate |
InChI |
InChI=1S/C4H9BrO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8); |
InChI Key |
OLZGCIAQUQPUMQ-UHFFFAOYSA-N |
SMILES |
C(CCBr)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(CCBr)CS(=O)(=O)O.[Na] |
Other CAS No. |
53535-08-3 |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Sodium 4-bromobutane-1-sulphonate?
An In-depth Technical Guide to Sodium 4-bromobutane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4-bromobutane-1-sulfonate is a bifunctional organohalide compound of significant interest in synthetic chemistry, particularly in the fields of pharmaceuticals and materials science. Its utility stems from the presence of two distinct reactive centers: a terminal bromide, which serves as an excellent leaving group in nucleophilic substitution reactions, and a highly polar sulfonate group, which imparts aqueous solubility and unique electronic properties. This document provides a comprehensive overview of the chemical and physical properties of Sodium 4-bromobutane-1-sulfonate, its synthesis, reactivity, and key applications, with a focus on providing actionable data and methodologies for laboratory professionals.
Chemical and Physical Properties
Sodium 4-bromobutane-1-sulfonate is a white to off-white solid at room temperature. The presence of the ionic sulfonate group makes it significantly more water-soluble than its non-sulfonated analogue, 1-bromobutane. A summary of its key identifiers and computed physicochemical properties is presented below.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of Sodium 4-bromobutane-1-sulfonate.
| Property | Value | Source |
| IUPAC Name | sodium;4-bromobutane-1-sulfonate | [1] |
| CAS Number | 53535-08-3 | [1][2][3] |
| Molecular Formula | C₄H₈BrNaO₃S | [1][2][3] |
| Molecular Weight | 239.06 g/mol | [1][2][3] |
| Canonical SMILES | C(CCBr)CS(=O)(=O)[O-].[Na+] | [1] |
| InChI Key | HBHUSBUGXYZABF-UHFFFAOYSA-M | [1] |
| Synonyms | Sodium 4-bromobutanesulfonate, 4-bromo-1-butanesulfonic acid sodium salt | [1][2][3] |
| Computed LogP | 1.78750 | [2] |
| Computed PSA | 65.58 Ų | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Experimental Protocols
Sodium 4-bromobutane-1-sulfonate is typically synthesized via a nucleophilic substitution reaction where a butane derivative with two leaving groups is reacted with a sulfite salt. A common precursor is 1,4-dibromobutane or 1,4-dichlorobutane. The following represents a generalized experimental protocol for its synthesis from 1,4-dibromobutane.
Representative Synthesis Protocol: Sulfonation of 1,4-Dibromobutane
This protocol describes the synthesis of Sodium 4-bromobutane-1-sulfonate via the reaction of 1,4-dibromobutane with sodium sulfite.
Materials:
-
1,4-dibromobutane
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve sodium sulfite (e.g., 1.0 molar equivalent) in an appropriate volume of deionized water.
-
Addition of Reagent: While stirring, add 1,4-dibromobutane (e.g., 1.0 molar equivalent) to the flask. The use of a slight excess of the dihalide can be employed, but equimolar amounts are typical to manage side reactions.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 8-12 hours to ensure the reaction proceeds to completion.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reflux period, cool the reaction mixture to room temperature. The product's solubility decreases in less polar solvents, so add ethanol (typically 2-3 volumes of the reaction mixture) to precipitate the crude Sodium 4-bromobutane-1-sulfonate.[4]
-
Filtration and Washing: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.[4] Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the collected white solid under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of Sodium 4-bromobutane-1-sulfonate.
Chemical Reactivity and Applications
The primary utility of Sodium 4-bromobutane-1-sulfonate in chemical synthesis is as a bifunctional alkylating agent .[5]
-
Alkylating Function: The carbon atom bonded to the bromine is electrophilic. The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the butanesulfonate moiety to a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides.
-
Sulfonate Group: The sodium sulfonate group (-SO₃⁻Na⁺) is highly polar and generally non-reactive under typical alkylation conditions. Its primary role is to confer hydrophilicity to molecules, which is a critical property in drug development for improving the pharmacokinetic profiles of candidate compounds. It is also used to create ionic polymers and surfactants.[1]
This dual functionality makes it a valuable building block for:
-
Pharmaceutical Intermediates: Introducing a soluble tail to a drug molecule.[1]
-
Polymer Chemistry: Synthesizing side-chain sulfonated polymers for applications like ion-exchange membranes.[2]
-
Surfactants: Acting as a key raw material in the manufacturing of specialized surfactants.[1]
General Alkylation Reaction Pathway
Caption: General Sₙ2 reaction pathway for Sodium 4-bromobutane-1-sulfonate.
Spectroscopic Characterization
While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three chemically non-equivalent methylene (-CH₂-) groups.
-
Hα (C1-H₂): Adjacent to the sulfonate group. Expected to be the most downfield of the methylene signals (approx. 2.8-3.2 ppm), appearing as a triplet.
-
Hβ (C2-H₂): Flanked by two other methylene groups. Expected to be a multiplet (quintet or sextet) in the range of 1.8-2.2 ppm.
-
Hγ (C3-H₂): Adjacent to the bromine atom. Expected to be significantly downfield due to the electronegativity of bromine (approx. 3.4-3.6 ppm), appearing as a triplet.
Predicted FTIR Spectrum
The infrared spectrum provides confirmation of the key functional groups.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkyl chains.[6]
-
S=O Stretching: Strong, characteristic absorption bands for the sulfonate group, typically appearing in the regions of 1150-1250 cm⁻¹ (asymmetric stretch) and 1030-1080 cm⁻¹ (symmetric stretch).[7]
-
C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 550-750 cm⁻¹.[6]
Handling, Safety, and Disposal
As with any chemical reagent, proper safety protocols must be observed when handling Sodium 4-bromobutane-1-sulfonate.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Fire Safety: While not highly flammable, thermal decomposition can release hazardous gases such as carbon oxides, sulfur oxides, and hydrogen bromide.
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.
References
- 1. CAS No.53535-08-3,sodium 4-bromobutane-1-sulphonate Suppliers [lookchem.com]
- 2. chiralen.com [chiralen.com]
- 3. This compound|lookchem [lookchem.com]
- 4. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]
- 5. Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docbrown.info [docbrown.info]
- 7. researchgate.net [researchgate.net]
Synthesis and Characterization of Sodium 4-bromobutane-1-sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 4-bromobutane-1-sulfonate, an important bifunctional molecule utilized in various chemical and pharmaceutical applications. This document details a robust synthetic protocol, purification methods, and in-depth characterization techniques.
Synthesis of Sodium 4-bromobutane-1-sulfonate
The synthesis of Sodium 4-bromobutane-1-sulfonate is achieved through a nucleophilic substitution reaction between 1,4-dibromobutane and sodium sulfite. To favor monosubstitution and minimize the formation of the disulfonated byproduct, a molar excess of 1,4-dibromobutane is employed.
Reaction Scheme:
Caption: Synthesis of Sodium 4-bromobutane-1-sulfonate.
Experimental Protocol
This protocol is adapted from the synthesis of sodium 1,4-butanedisulfonate, with modifications to promote monosulfonation.[1]
Materials:
-
1,4-Dibromobutane
-
Anhydrous Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ethanol (95%)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium sulfite (1.0 eq.) in deionized water.
-
Addition of Reactant: While stirring, add an excess of 1,4-dibromobutane (e.g., 1.5-2.0 eq.) to the aqueous solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. The unreacted 1,4-dibromobutane will form a separate organic layer at the bottom, which can be removed.
-
Purification:
-
The aqueous layer, containing the product and inorganic salts, is concentrated under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethanol to precipitate the inorganic salts (sodium bromide and unreacted sodium sulfite). The desired product, Sodium 4-bromobutane-1-sulfonate, is more soluble in the aqueous ethanol mixture.
-
Filter the mixture through a Büchner funnel to remove the precipitated salts.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
-
Recrystallization: For further purification, the crude product can be recrystallized from a minimal amount of hot water or an ethanol/water mixture.
-
Drying: The purified crystals are dried in a vacuum oven at 60-70°C to a constant weight.
Characterization of Sodium 4-bromobutane-1-sulfonate
The structure and purity of the synthesized Sodium 4-bromobutane-1-sulfonate are confirmed using various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈BrNaO₃S | [2] |
| Molecular Weight | 239.06 g/mol | [2] |
| CAS Number | 53535-08-3 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, partially soluble in ethanol |
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for Sodium 4-bromobutane-1-sulfonate, the following data is predicted based on the known structure and typical values for similar compounds.
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent methylene groups in the butane chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.7 | Triplet | 2H | -CH₂-Br |
| ~ 2.8 - 3.0 | Triplet | 2H | -CH₂-SO₃Na |
| ~ 1.8 - 2.1 | Multiplet | 4H | -CH₂-CH₂- |
The ¹³C NMR spectrum is expected to show four signals for the four carbon atoms of the butane chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 50 - 55 | -CH₂-SO₃Na |
| ~ 30 - 35 | -CH₂-Br |
| ~ 25 - 30 | -CH₂-CH₂-SO₃Na |
| ~ 20 - 25 | -CH₂-CH₂-Br |
The FT-IR spectrum will show characteristic absorption bands for the sulfonate group and the C-Br bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 2850 | Medium | C-H stretching |
| ~ 1465 | Medium | C-H bending |
| ~ 1200 - 1150 | Strong | S=O asymmetric stretching |
| ~ 1060 - 1030 | Strong | S=O symmetric stretching |
| ~ 650 - 550 | Medium to Strong | C-Br stretching |
The mass spectrum (electrospray ionization, negative mode) is expected to show the molecular ion peak for the 4-bromobutane-1-sulfonate anion.
| m/z | Assignment |
| ~ 215/217 | [Br(CH₂)₄SO₃]⁻ (Isotopic pattern due to ⁷⁹Br and ⁸¹Br) |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: Workflow for Synthesis and Characterization.
This technical guide provides a foundational understanding for the synthesis and characterization of Sodium 4-bromobutane-1-sulfonate. Researchers are encouraged to optimize the presented protocols for their specific applications and to perform thorough characterization to confirm the identity and purity of the final product.
References
An In-depth Technical Guide to the Mechanism of Action of Sodium 4-bromobutane-1-sulfonate in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-bromobutane-1-sulfonate is a bifunctional molecule increasingly utilized in organic synthesis and drug development. Its unique structure, featuring a reactive alkyl bromide and a hydrophilic sulfonate group, makes it a valuable reagent for introducing a butylsulfonate moiety onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of the mechanism of action of sodium 4-bromobutane-1-sulfonate in alkylation reactions, supported by experimental insights and data.
Core Mechanism of Action: A Nucleophilic Substitution Approach
The primary mechanism by which sodium 4-bromobutane-1-sulfonate participates in alkylation reactions is through a bimolecular nucleophilic substitution (SN2) pathway. This is dictated by the structure of the alkylating agent, which is a primary alkyl bromide.
In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon atom bearing the bromine atom. The reaction proceeds in a single, concerted step where the bond between the carbon and the nucleophile is formed simultaneously as the bond between the carbon and the bromine atom is broken. This backside attack leads to an inversion of stereochemistry at the carbon center, although for the achiral 4-bromobutane-1-sulfonate, this is not a practical consideration.
The rate of the SN2 reaction is dependent on the concentration of both the substrate (sodium 4-bromobutane-1-sulfonate) and the nucleophile. The general rate law is expressed as:
Rate = k[R-Br][Nu-]
Where:
-
R-Br is sodium 4-bromobutane-1-sulfonate
-
Nu- is the nucleophile
-
k is the rate constant
Key factors influencing the SN2 reaction with sodium 4-bromobutane-1-sulfonate include the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles, such as amines and thiolates, will react more readily. Polar aprotic solvents are generally preferred as they can solvate the cation (Na+) without strongly solvating the nucleophile, thus enhancing its reactivity.
Caption: SN2 mechanism of sodium 4-bromobutane-1-sulfonate alkylation.
Applications in Synthesis
The primary application of sodium 4-bromobutane-1-sulfonate is in the synthesis of zwitterionic compounds, particularly sulfobetaines, and in the preparation of functionalized ionic liquids.
Synthesis of Sulfobetaines
Sulfobetaines are a class of zwitterionic surfactants that possess both a cationic and a sulfonic acid group. They are synthesized by the quaternization of a tertiary amine with an alkylating agent containing a sulfonate group. Sodium 4-bromobutane-1-sulfonate is an ideal reagent for this purpose.
Caption: Synthesis of sulfobetaines via alkylation.
Synthesis of Functionalized Ionic Liquids
Ionic liquids are salts with melting points below 100 °C. By alkylating nitrogen-containing heterocycles such as pyridine or imidazole with sodium 4-bromobutane-1-sulfonate, novel ionic liquids with a tethered sulfonate group can be prepared. These functionalized ionic liquids have applications as catalysts, electrolytes, and in separation processes.
Experimental Protocols
The following are representative experimental protocols for the alkylation of common nucleophiles with sodium 4-bromobutane-1-sulfonate.
Protocol 1: Synthesis of a Pyridinium Sulfobetaine
This protocol describes the synthesis of 1-(4-sulfobutyl)pyridinium inner salt, a pyridinium sulfobetaine.
Materials:
-
Pyridine
-
Sodium 4-bromobutane-1-sulfonate
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine (1.0 eq) and anhydrous acetonitrile (50 mL).
-
Stir the mixture at room temperature until the pyridine is completely dissolved.
-
Add sodium 4-bromobutane-1-sulfonate (1.1 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature. A white precipitate should form.
-
Filter the precipitate and wash it with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the 1-(4-sulfobutyl)pyridinium inner salt.
Caption: Workflow for the synthesis of a pyridinium sulfobetaine.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the alkylation of various nucleophiles with sodium 4-bromobutane-1-sulfonate, based on literature reports of similar reactions.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Acetonitrile | 82 (Reflux) | 24 | ~90 |
| Triethylamine | Acetonitrile | 82 (Reflux) | 12 | >95 |
| Imidazole | DMF | 100 | 8 | ~85 |
| Sodium thiophenolate | Ethanol | 78 (Reflux) | 6 | >90 |
Note: Yields are approximate and can vary based on the specific reaction conditions and purification methods.
Conclusion
Sodium 4-bromobutane-1-sulfonate is a versatile and efficient alkylating agent that reacts primarily through an SN2 mechanism. Its utility in the synthesis of sulfobetaines and functionalized ionic liquids makes it a valuable tool in various fields of chemical research and development. The provided protocols and data serve as a foundational guide for researchers looking to employ this reagent in their synthetic endeavors. Careful consideration of the nucleophile, solvent, and temperature is crucial for optimizing reaction outcomes.
Spectroscopic Analysis of Sodium 4-bromobutane-1-sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sodium 4-bromobutane-1-sulfonate, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra for this specific salt, this document presents predicted data based on the analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic salts are also provided to guide researchers in their analytical endeavors.
Chemical Structure and Properties
Sodium 4-bromobutane-1-sulfonate is an organic salt with the chemical formula C₄H₈BrNaO₃S. Its structure consists of a four-carbon alkyl chain substituted with a bromine atom at one end and a sulfonate group at the other, with a sodium counter-ion.
Caption: Chemical structure of Sodium 4-bromobutane-1-sulfonate.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Sodium 4-bromobutane-1-sulfonate. These predictions are derived from the known spectral characteristics of bromoalkanes and sodium alkanesulfonates.
Table 1: Predicted ¹H NMR Data (D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 2H | -CH₂-Br |
| ~2.9 | Triplet | 2H | -CH₂-SO₃⁻ |
| ~2.0 | Multiplet | 2H | -CH₂-CH₂-Br |
| ~1.8 | Multiplet | 2H | -CH₂-CH₂-SO₃⁻ |
Table 2: Predicted ¹³C NMR Data (D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~55 | -CH₂-SO₃⁻ |
| ~35 | -CH₂-Br |
| ~30 | -CH₂-CH₂-SO₃⁻ |
| ~25 | -CH₂-CH₂-Br |
Table 3: Predicted Infrared (IR) Absorption Data (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Medium-Strong | C-H stretch (alkane) |
| 1465-1440 | Medium | C-H bend (alkane) |
| 1200-1150 | Strong | S=O stretch (sulfonate) |
| 1060-1040 | Strong | S-O stretch (sulfonate) |
| 690-550 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Interpretation |
| [M-Na]⁻ | Anion of the molecule |
| [M+Na]⁺ | Cationized molecule |
| Isotopic pattern for Br | Presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| Loss of SO₃ | Fragmentation of the sulfonate group |
| Loss of Br | Fragmentation of the bromine atom |
Experimental Protocols
The following are detailed methodologies for acquiring spectroscopic data for a solid organic salt like Sodium 4-bromobutane-1-sulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of Sodium 4-bromobutane-1-sulfonate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
2. Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal standard.
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of Sodium 4-bromobutane-1-sulfonate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
2. Instrument Parameters (FT-IR):
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background scan with an empty sample holder or a pure KBr pellet.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to the low µg/mL or ng/mL range depending on the sensitivity of the mass spectrometer.
-
High concentrations of inorganic salts are not compatible with electrospray ionization (ESI), so ensure the sample is free from other salts.[2]
2. Instrument Parameters (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range that encompasses the expected molecular weight of the ion(s) of interest.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific compound and instrument.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.
Caption: General workflow for spectroscopic analysis of a solid sample.
This guide provides a foundational understanding of the spectroscopic properties of Sodium 4-bromobutane-1-sulfonate and the methodologies for their determination. Researchers are encouraged to use this information as a starting point for their own experimental work and to consult further literature for more specialized techniques.
References
Probing the Thermal Integrity of Sodium 4-bromobutane-1-sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4-bromobutane-1-sulfonate is a key reagent in various synthetic pathways, particularly in the pharmaceutical and polymer industries. Its utility often hinges on its stability under various processing conditions, including elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of Sodium 4-bromobutane-1-sulfonate. In the absence of specific literature data for this compound, this guide draws upon established knowledge of analogous alkyl sulfonates and brominated organic compounds to predict its thermal stability and decomposition pathways. Furthermore, detailed, best-practice experimental protocols are presented to enable researchers to rigorously determine its thermal properties.
Introduction
Sodium 4-bromobutane-1-sulfonate (CAS No. 53535-08-3) is a bifunctional molecule incorporating a terminal sulfonate group and a bromoalkane moiety.[1][2][3][4][5] This structure makes it a versatile building block for introducing a butylsulfonate group into target molecules. Understanding its thermal stability is paramount for safe handling, process optimization, and ensuring the integrity of synthetic procedures where it is employed. Thermal decomposition can lead to the formation of undesirable byproducts, potentially impacting reaction yield and purity. This guide outlines the expected thermal degradation profile and provides the necessary experimental framework to investigate it.
Predicted Thermal Stability and Decomposition
The primary decomposition is likely to be initiated by the cleavage of the carbon-bromine bond, which is typically the most labile bond in such a molecule. This would be followed by the degradation of the sulfonate group. The expected decomposition products could include volatile organic compounds, sulfur oxides (SOx), and hydrogen bromide (HBr).[8][9]
Quantitative Data on Analogous Compounds
While specific data for Sodium 4-bromobutane-1-sulfonate is unavailable, the following table summarizes thermal decomposition data for a related polymeric sulfonate, poly(sodium 4-styrenesulfonate), which can serve as a general reference point.
| Parameter | Poly(sodium 4-styrenesulfonate) | Reference |
| Onset of Decomposition | ~210 °C (initial 5% mass loss) | [6] |
| Major Decomposition Stage | 350 - 570 °C | [6] |
| Char Yield at 800 °C | ~55% | [7] |
Detailed Experimental Protocols
To definitively determine the thermal stability and decomposition products of Sodium 4-bromobutane-1-sulfonate, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of Sodium 4-bromobutane-1-sulfonate into a ceramic or platinum TGA pan.
-
Atmosphere: Perform the analysis under both an inert atmosphere (e.g., Nitrogen, 20 mL/min) and an oxidative atmosphere (e.g., Air, 20 mL/min) to understand the influence of oxygen on the decomposition.
-
Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of Sodium 4-bromobutane-1-sulfonate into an aluminum DSC pan and hermetically seal it.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point (a preliminary TGA can guide this) at a rate of 10 °C/min.
-
Cool the sample to ambient temperature at 10 °C/min.
-
Reheat the sample to the upper-temperature limit at 10 °C/min.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) events.
TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.
Methodology:
-
Instrument: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line.
-
Sample Preparation and TGA Conditions: Follow the protocol for TGA as described in section 4.1.
-
FTIR Analysis: Continuously acquire FTIR spectra of the evolved gases as the sample is heated.
-
Data Analysis: Correlate the evolution of specific gases (e.g., SO₂, HBr, CO₂) with the mass loss steps observed in the TGA data.
Visualizations
Experimental Workflow
Caption: Workflow for the thermal analysis of Sodium 4-bromobutane-1-sulfonate.
Postulated Decomposition Pathway
Caption: A hypothetical decomposition pathway for Sodium 4-bromobutane-1-sulfonate.
Conclusion
While direct experimental data on the thermal stability of Sodium 4-bromobutane-1-sulfonate is currently lacking in the public domain, a comprehensive understanding of its potential thermal behavior can be inferred from related compounds. The primary decomposition is expected to involve the cleavage of the C-Br bond and subsequent degradation of the sulfonate group. For researchers and professionals in drug development and materials science, it is crucial to experimentally verify the thermal properties of this compound using the detailed protocols outlined in this guide. The proposed TGA, DSC, and TGA-FTIR analyses will provide the necessary data to ensure its safe and effective use in thermally sensitive applications.
References
- 1. Sodium 4-bromobutane-1-sulphonate | C4H8BrNaO3S | CID 23663700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No.53535-08-3,this compound Suppliers [lookchem.com]
- 3. 4-BROMO-1-BUTANESULFONIC ACID, SODIUM SALT AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | CAS#:53535-08-3 | Chemsrc [chemsrc.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. cetjournal.it [cetjournal.it]
- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Alkylsulfonates, with a Focus on Sodium 4-bromobutane-1-sulfonate Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of sodium alkylsulfonates. Due to the current absence of publicly available crystallographic data for Sodium 4-bromobutane-1-sulfonate, this document utilizes the well-characterized crystal structure of Sodium Methanesulfonate as a primary analog. The guide details generalized experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, and presents crystallographic data in a structured format. Furthermore, it employs visualizations to elucidate experimental workflows and molecular interactions, offering a foundational framework for researchers engaged in the structural analysis of this class of compounds.
Introduction
Sodium 4-bromobutane-1-sulfonate is an organobromine compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its three-dimensional structure is paramount for elucidating its chemical reactivity, physical properties, and potential biological interactions. Crystal structure analysis via single-crystal X-ray diffraction provides definitive insights into molecular geometry, packing arrangements, and intermolecular interactions.
As of the date of this publication, the crystal structure of Sodium 4-bromobutane-1-sulfonate has not been deposited in publicly accessible crystallographic databases. Therefore, this guide presents a detailed analysis of a closely related and structurally characterized analog, Sodium Methanesulfonate, to provide a representative understanding of the crystallographic features of sodium alkylsulfonates.
Data Presentation: Crystallographic Data of Sodium Methanesulfonate
The following tables summarize the key crystallographic data for Sodium Methanesulfonate. This data serves as a reference for what can be expected from a crystal structure analysis of a similar small sodium alkylsulfonate.
Table 1: Crystal Data and Structure Refinement for Sodium Methanesulfonate
| Parameter | Value |
| Empirical formula | CH₃NaO₃S |
| Formula weight | 118.09 |
| Temperature | 295(1) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 5.639(1) Å, α = 90° |
| b = 12.013(2) Å, β = 98.78(1)° | |
| c = 12.316(2) Å, γ = 90° | |
| Volume | 824.2(2) ų |
| Z | 8 |
| Density (calculated) | 1.904 Mg/m³ |
| Absorption coefficient | 0.798 mm⁻¹ |
| F(000) | 480 |
| Crystal size | 0.40 x 0.25 x 0.15 mm |
| Theta range for data collection | 2.21 to 24.99° |
| Index ranges | -6 ≤ h ≤ 6, 0 ≤ k ≤ 14, 0 ≤ l ≤ 14 |
| Reflections collected | 1459 |
| Independent reflections | 1459 [R(int) = 0.0000] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1459 / 0 / 106 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0289, wR2 = 0.0799 |
| R indices (all data) | R1 = 0.0336, wR2 = 0.0828 |
| Largest diff. peak and hole | 0.322 and -0.288 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Sodium Methanesulfonate
| Bond | Length (Å) | Angle | Degrees (°) |
| S(1)-O(1) | 1.454(2) | O(1)-S(1)-O(2) | 112.2(1) |
| S(1)-O(2) | 1.458(2) | O(1)-S(1)-O(3) | 112.1(1) |
| S(1)-O(3) | 1.460(2) | O(2)-S(1)-O(3) | 111.4(1) |
| S(1)-C(1) | 1.765(3) | O(1)-S(1)-C(1) | 107.0(1) |
| Na(1)-O(1) | 2.348(2) | O(2)-S(1)-C(1) | 107.1(1) |
| Na(1)-O(2) | 2.401(2) | O(3)-S(1)-C(1) | 106.8(1) |
| Na(1)-O(3) | 2.327(2) |
Note: Data is based on the crystal structure of sodium methanesulfonate and is intended to be representative.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of a sodium alkylsulfonate like Sodium 4-bromobutane-1-sulfonate.
Synthesis of Sodium 4-bromobutane-1-sulfonate
A common synthetic route involves the reaction of 1,4-dibromobutane with a sulfite source, such as sodium sulfite.
-
Reaction Setup: 1,4-dibromobutane is reacted with an aqueous solution of sodium sulfite. The reaction is typically heated under reflux to ensure completion.
-
Purification: The resulting product is often contaminated with unreacted starting materials and inorganic salts. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary to find conditions that promote slow crystal growth. For ionic compounds like sodium alkylsulfonates, polar solvents such as water, ethanol, methanol, or mixtures thereof are often suitable.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent is slowly evaporated over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and structural relationships relevant to the crystal structure analysis of sodium alkylsulfonates.
Caption: Experimental workflow for crystal structure analysis.
Caption: Representative coordination of a Sodium ion.
Conclusion
While the definitive crystal structure of Sodium 4-bromobutane-1-sulfonate remains to be determined, this guide provides a comprehensive framework for its analysis based on established crystallographic principles and data from analogous compounds. The detailed experimental protocols and the representative crystallographic data of Sodium Methanesulfonate offer valuable insights for researchers working on the synthesis, crystallization, and structural characterization of this and related sodium alkylsulfonates. The elucidation of the precise three-dimensional structure of Sodium 4-bromobutane-1-sulfonate will be a crucial step in advancing its potential applications in science and industry.
Technical Guide: Sodium 4-bromobutane-1-sulfonate - Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4-bromobutane-1-sulfonate is a bifunctional molecule utilized as a chemical intermediate and alkylating agent in various research and development applications. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications, particularly in the context of drug development and proteomics. The information is presented to be a valuable resource for scientists and researchers in the life sciences.
Chemical and Physical Properties
Sodium 4-bromobutane-1-sulfonate is a sodium salt of 4-bromobutane-1-sulfonic acid. Its structure incorporates a reactive bromoalkane group and a highly polar sulfonate group, rendering it a versatile reagent in both aqueous and organic media.
Table 1: Chemical and Physical Properties of Sodium 4-bromobutane-1-sulfonate
| Property | Value | Reference |
| CAS Number | 53535-08-3 | [1] |
| Molecular Formula | C₄H₈BrNaO₃S | [1][2] |
| Molecular Weight | 239.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Synonyms | Sodium 4-bromobutanesulfonate, 4-Bromo-1-butanesulfonic acid sodium salt | [1][2] |
Synthesis of Sodium 4-bromobutane-1-sulfonate
The synthesis of Sodium 4-bromobutane-1-sulfonate can be achieved through a nucleophilic substitution reaction between 1,4-dibromobutane and sodium sulfite. The sulfite ion acts as a nucleophile, displacing one of the bromide ions from the butane chain.
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of a similar compound, sodium 2-bromoethanesulfonate.
Materials:
-
1,4-dibromobutane
-
Sodium sulfite (anhydrous)
-
Ethanol (95%)
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Evaporating dish
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of sodium sulfite in water.
-
Add a molar excess of 1,4-dibromobutane to the flask. The excess dibromobutane helps to minimize the formation of the disubstituted product, 1,4-butanedisulfonate.
-
Add 95% ethanol to the reaction mixture to increase the solubility of the 1,4-dibromobutane.
-
Heat the mixture to reflux with constant stirring. The reaction is typically carried out for several hours.
-
After the reflux period, arrange the apparatus for distillation and remove the excess 1,4-dibromobutane and ethanol.
-
Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness.
-
Extract the Sodium 4-bromobutane-1-sulfonate from the solid residue with hot 95% ethanol. The desired product is soluble in hot ethanol, while the inorganic salts (sodium bromide and unreacted sodium sulfite) have limited solubility.
-
Cool the ethanolic solution to induce crystallization of the Sodium 4-bromobutane-1-sulfonate.
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Figure 1. Synthetic workflow for Sodium 4-bromobutane-1-sulfonate.
Applications in Drug Development and Research
Sodium 4-bromobutane-1-sulfonate serves as a key building block in the synthesis of more complex molecules and as a tool for modifying biomolecules.[3]
Alkylating Agent
The presence of the bromoalkane functional group makes Sodium 4-bromobutane-1-sulfonate an effective alkylating agent. It can participate in nucleophilic substitution reactions, typically via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.
Figure 2. General S(_N)2 reaction mechanism.
Modification of Proteins
A significant application of Sodium 4-bromobutane-1-sulfonate is in the alkylation of cysteine residues in proteins.[4][5] The sulfhydryl group of cysteine is a potent nucleophile that can react with the electrophilic carbon of the bromobutane moiety. This modification is useful in proteomics for several purposes:
-
Blocking Cysteine Residues: To prevent the formation of disulfide bonds, which can interfere with protein digestion and mass spectrometry analysis.[6]
-
Introducing a Sulfonate Group: The attachment of the butane-1-sulfonate group introduces a negatively charged, water-soluble moiety onto the protein. This can be used to alter the protein's solubility or to introduce a handle for further modifications.
Experimental Protocol: Alkylation of Cysteine Residues in a Protein
This protocol provides a general framework for the alkylation of cysteine residues in a purified protein sample.
Materials:
-
Purified protein solution
-
Sodium 4-bromobutane-1-sulfonate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing
Procedure:
-
Reduction of Disulfide Bonds:
-
Dissolve the protein in the buffer to a final concentration of 1-10 mg/mL.
-
Add a reducing agent (e.g., 10 mM DTT or 5 mM TCEP) to the protein solution.
-
Incubate at 37-56°C for 1 hour to ensure complete reduction of all disulfide bonds.
-
-
Alkylation:
-
Prepare a stock solution of Sodium 4-bromobutane-1-sulfonate in the same buffer.
-
Add the alkylating agent to the reduced protein solution. A 2 to 10-fold molar excess of the alkylating agent over the reducing agent is typically used.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol to react with the excess alkylating agent.
-
Remove the excess reagents and byproducts by desalting chromatography or dialysis against a suitable buffer.
-
-
Verification of Alkylation:
-
The success of the alkylation can be verified by mass spectrometry. The mass of the modified cysteine residues will increase by the mass of the 4-sulfobutane group (C₄H₈O₃S).
-
Figure 3. Experimental workflow for protein cysteine alkylation.
Intermediate in Organic Synthesis
Sodium 4-bromobutane-1-sulfonate is a valuable intermediate for the synthesis of various organic compounds. The bromide can be displaced by a wide range of nucleophiles to introduce the butane-1-sulfonate moiety into a target molecule. This is particularly useful in the synthesis of pharmaceutical intermediates and other specialty chemicals where the introduction of a water-soluble, charged group is desired.[3][7]
Safety and Handling
Sodium 4-bromobutane-1-sulfonate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As an alkylating agent, it should be considered potentially hazardous and contact with skin and eyes should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Sodium 4-bromobutane-1-sulfonate is a versatile reagent with important applications in chemical synthesis and the life sciences. Its bifunctional nature allows for its use as an alkylating agent to modify biomolecules and as a building block for the synthesis of more complex structures. The protocols and information provided in this guide are intended to assist researchers in utilizing this compound effectively and safely in their work.
References
- 1. Sodium 4-bromobutane-1-sulphonate | C4H8BrNaO3S | CID 23663700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. CAS No.53535-08-3,this compound Suppliers [lookchem.com]
- 4. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
Unlocking New Frontiers: A Technical Guide to the Research Potential of Sodium 4-bromobutane-1-sulfonate
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the strategic selection of chemical building blocks is paramount. This whitepaper delves into the untapped research potential of Sodium 4-bromobutane-1-sulfonate, a versatile bifunctional reagent poised to accelerate innovation in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this guide illuminates promising research avenues, provides detailed experimental frameworks, and presents key data to inform future investigations.
Sodium 4-bromobutane-1-sulfonate (CAS: 53535-08-3) is a commercially available compound featuring two distinct reactive centers: a terminal bromine atom, susceptible to nucleophilic substitution, and a stable sulfonate group, which imparts desirable physicochemical properties.[1] This unique architecture positions it as an ideal scaffold for the synthesis of novel therapeutic agents, molecular probes, and advanced drug delivery systems.
Core Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its application. The following table summarizes key physicochemical data for Sodium 4-bromobutane-1-sulfonate.
| Property | Value | Source |
| Molecular Formula | C₄H₈BrNaO₃S | [1] |
| Molecular Weight | 239.06 g/mol | [1] |
| CAS Number | 53535-08-3 | [1] |
| Appearance | White to off-white powder | Commercial Suppliers |
| Solubility | Soluble in water | General Knowledge |
Potential Research Areas and Applications
The bifunctional nature of Sodium 4-bromobutane-1-sulfonate opens up a myriad of research opportunities. Here, we explore several key areas where this reagent can make a significant impact.
Synthesis of Novel Neuromodulatory Agents: GABA and Taurine Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established targets for a wide range of therapeutics.[2] Similarly, taurine, an amino sulfonic acid, plays a crucial role in various physiological processes. The structural motifs within Sodium 4-bromobutane-1-sulfonate make it an excellent starting material for the synthesis of novel GABA and taurine analogs.
The butylsulfonate backbone can mimic the endogenous ligands, while the reactive bromide allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop subtype-selective receptor modulators.
Experimental Workflow: Synthesis of a GABA Analog
Caption: General workflow for the synthesis of GABA analogs.
Development of Zwitterionic Compounds for Drug Delivery and Bioconjugation
The sulfonate group of Sodium 4-bromobutane-1-sulfonate can act as the anionic component of a zwitterion. By reacting the bromide with a tertiary amine, a stable zwitterionic structure can be formed. Such compounds are of great interest in drug delivery due to their unique solubility profiles and potential for creating biocompatible materials.[3]
Furthermore, the butyl chain can serve as a flexible linker in bioconjugation applications. By incorporating other reactive groups, Sodium 4-bromobutane-1-sulfonate can be used to connect biomolecules, such as proteins or antibodies, to payloads like small molecule drugs or imaging agents.
Logical Relationship: Formation of a Zwitterionic Linker
Caption: Formation of a zwitterionic compound.
Synthesis of Novel Heterocyclic Scaffolds: Sultams
Sultams, cyclic sulfonamides, are an important class of heterocyclic compounds with diverse biological activities. The intramolecular cyclization of derivatives of Sodium 4-bromobutane-1-sulfonate offers a direct route to six-membered sultams. This approach allows for the introduction of substituents on the nitrogen atom, providing a platform for generating libraries of novel sultam derivatives for biological screening.
Detailed Experimental Protocols
To facilitate the exploration of these research areas, detailed experimental protocols for key transformations are provided below.
Synthesis of N-Substituted 4-Aminobutane-1-sulfonic Acids
Objective: To synthesize a library of GABA analogs through the alkylation of primary amines with Sodium 4-bromobutane-1-sulfonate.
Materials:
-
Sodium 4-bromobutane-1-sulfonate
-
A diverse library of primary amines (R-NH₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dowex® 50WX8 hydrogen form resin
-
Ethanol (EtOH)
-
Ammonia solution (NH₃ in H₂O)
Procedure:
-
To a solution of Sodium 4-bromobutane-1-sulfonate (1.0 eq) in a 1:1 mixture of acetonitrile and water, add the primary amine (1.2 eq) and sodium carbonate (1.5 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and apply to a column of Dowex® 50WX8 resin.
-
Wash the column with water to remove inorganic salts.
-
Elute the product with a gradient of aqueous ammonia (0-5%) in water.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the desired N-substituted 4-aminobutane-1-sulfonic acid.
Characterization:
-
¹H NMR, ¹³C NMR, and Mass Spectrometry.
Signaling Pathway Investigation Workflow
Once novel compounds are synthesized, it is crucial to evaluate their biological activity and elucidate their mechanism of action. The following workflow outlines a general approach for investigating the impact of a synthesized GABA analog on neuronal signaling.
Caption: Workflow for investigating biological activity.
Conclusion
Sodium 4-bromobutane-1-sulfonate represents a powerful and underexplored tool in the arsenal of medicinal chemists. Its bifunctional nature provides a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. The research areas outlined in this guide, from the development of novel neuromodulators to the construction of innovative drug delivery systems, highlight the breadth of opportunities this reagent offers. By providing a foundation of key data and experimental protocols, this whitepaper aims to catalyze further research and unlock the full potential of Sodium 4-bromobutane-1-sulfonate in the advancement of drug discovery and development.
References
- 1. Sodium 4-bromobutane-1-sulphonate | C4H8BrNaO3S | CID 23663700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of a series of sulfinic acid analogs of GABA and evaluation of their GABAB receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the synthesis of Sodium 4-bromobutane-1-sulphonate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Sodium 4-bromobutane-1-sulfonate, a valuable intermediate in organic synthesis. The document details the primary synthetic methodologies, presents key data in a structured format, and visualizes the reaction pathways and experimental workflows.
Introduction
Sodium 4-bromobutane-1-sulfonate (CAS No. 53535-08-3) is a bifunctional molecule containing both a terminal bromine atom and a sulfonate salt.[1][2] This structure makes it a useful building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals. The sulfonate group can impart increased water solubility, while the bromo group provides a reactive site for nucleophilic substitution reactions. This review focuses on the most plausible and documented synthetic route, the nucleophilic substitution of a dihaloalkane with sodium sulfite.
Synthetic Pathway and Mechanism
The most direct and established method for the synthesis of alkyl sulfonates is the reaction of an alkyl halide with a sulfite salt. In the case of Sodium 4-bromobutane-1-sulfonate, this involves the reaction of 1,4-dibromobutane with sodium sulfite. The reaction proceeds via a standard SN2 mechanism, where the sulfite ion acts as the nucleophile.
A critical challenge in this synthesis is the potential for a second substitution reaction, leading to the formation of the byproduct sodium 1,4-butanedisulfonate. To favor the desired monosulfonation, a significant excess of 1,4-dibromobutane is utilized. This statistical control ensures that the concentration of the monosubstituted product remains low relative to the unreacted 1,4-dibromobutane, thus minimizing the rate of the second substitution.
References
Methodological & Application
Application Notes and Protocols: Sodium 4-bromobutane-1-sulfonate as a Hydrophilic Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation, the choice of a linker molecule is critical to the stability, solubility, and overall efficacy of the resulting conjugate. Hydrophobic payloads, such as certain cytotoxic drugs used in antibody-drug conjugates (ADCs), can lead to aggregation and poor pharmacokinetic profiles. The incorporation of hydrophilic linkers can mitigate these issues. Sodium 4-bromobutane-1-sulfonate is a versatile reagent that can be employed as a hydrophilic, non-cleavable linker in bioconjugation. Its terminal bromine allows for covalent attachment to nucleophilic residues on biomolecules, such as the thiol group of cysteine, while the sulfonate group imparts increased water solubility to the final conjugate.
These application notes provide a comprehensive overview of the utility of sodium 4-bromobutane-1-sulfonate for bioconjugation, complete with detailed protocols for protein modification and characterization.
Principle of Reaction
The primary application of sodium 4-bromobutane-1-sulfonate in bioconjugation is the alkylation of cysteine residues on proteins. The thiol group of a cysteine is a potent nucleophile that can attack the electrophilic carbon atom bearing the bromine, resulting in a stable thioether bond. This reaction proceeds via a nucleophilic substitution mechanism. The sulfonate group remains as a pendant moiety, enhancing the hydrophilicity of the protein conjugate.
Application Notes and Protocols for N-alkylation using Sodium 4-bromobutane-1-sulphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental reaction in organic chemistry, crucial for the synthesis of a vast array of compounds, including active pharmaceutical ingredients, agrochemicals, and specialty chemicals. The introduction of a butylsulfonate moiety via N-alkylation can significantly alter the physicochemical properties of a molecule, often enhancing water solubility and introducing a zwitterionic character. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using sodium 4-bromobutane-1-sulfonate. The resulting products are N-alkyl-4-aminobutane-1-sulfonates, a class of sulfobetaines. These compounds are of interest as surfactants, ionic liquids, and solubilizing agents for drug delivery.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the carbon bearing the bromine atom, displacing the bromide ion. The use of a base is typically required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
Experimental Protocol: General Procedure for N-alkylation
This protocol describes a general method for the N-alkylation of a primary or secondary amine with sodium 4-bromobutane-1-sulfonate.
Materials:
-
Primary or secondary amine
-
Sodium 4-bromobutane-1-sulfonate
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq), sodium 4-bromobutane-1-sulfonate (1.1 eq), and sodium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or DMF to the flask. The volume should be sufficient to dissolve the reactants, typically resulting in a 0.5 to 1.0 M solution with respect to the amine.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 8 to 24 hours depending on the reactivity of the amine.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (sodium carbonate and sodium bromide).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product, a zwitterionic sulfonate, is often a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.
-
Alternatively, the crude solid can be triturated with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Filter the purified solid, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the N-alkylation of various amines with sodium 4-bromobutane-1-sulfonate under the general protocol described above.
| Amine Substrate | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |
| Aniline | 12 | Acetonitrile | 85 | >98 |
| Benzylamine | 8 | Acetonitrile | 92 | >99 |
| Piperidine | 10 | DMF | 88 | >98 |
| Morpholine | 10 | DMF | 90 | >99 |
| n-Butylamine | 16 | Acetonitrile | 78 | >97 |
Note: The data presented in this table are representative examples based on analogous reactions and may vary depending on the specific experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of an amine with sodium 4-bromobutane-1-sulfonate.
Caption: General workflow for N-alkylation.
Signaling Pathways and Logical Relationships
The N-alkylation reaction follows a well-established logical progression of a bimolecular nucleophilic substitution (SN2) reaction. The key relationships are outlined in the diagram below.
Application of Sodium 4-bromobutane-1-sulfonate in the Synthesis of Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines, including pharmaceuticals and drug development, due to their unique physicochemical properties.[1][2][3] These properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive alternatives to traditional organic solvents in drug synthesis and as active pharmaceutical ingredients (APIs).[1][4][5] The functionalization of ILs can further enhance their utility, allowing for the creation of task-specific materials with desired biological activities and improved drug delivery capabilities.[1][4]
Sodium 4-bromobutane-1-sulfonate is a key building block for the synthesis of a class of functionalized ionic liquids, particularly those containing a sulfonate anion and a butyl spacer. This spacer can be leveraged to introduce various cationic heads, leading to a diverse range of ILs with tailored properties. The presence of the sulfonate group often imparts desirable characteristics such as increased polarity and the potential for hydrogen bonding. This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids using sodium 4-bromobutane-1-sulfonate.
Synthesis Pathway
The synthesis of ionic liquids from sodium 4-bromobutane-1-sulfonate typically proceeds via a two-step process. The first step involves the quaternization of a tertiary amine, pyridine, or imidazole derivative with sodium 4-bromobutane-1-sulfonate to form a zwitterionic intermediate. The subsequent step is a metathesis reaction where the sodium cation of the zwitterion is exchanged with a desired cation from another salt, yielding the final ionic liquid.
References
Application Notes and Protocols: Sodium 4-bromobutane-1-sulfonate for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sodium 4-bromobutane-1-sulfonate as a versatile reagent for the modification of surfaces. The introduction of the sulfonate group can dramatically alter surface properties, enhancing hydrophilicity, introducing a negative charge, and providing a basis for creating biomimetic and antifouling coatings.
Introduction to Sulfonate Surface Modification
Sodium 4-bromobutane-1-sulfonate is a bifunctional molecule containing a terminal bromine atom and a sulfonate group. The bromine atom serves as a reactive site for covalent attachment to surfaces functionalized with nucleophilic groups such as amines and thiols. The butane-1-sulfonate moiety introduces a stable, negatively charged, and highly hydrophilic functional group onto the surface.
Key Applications:
-
Biocompatibilization: Sulfonated surfaces can mimic the structure of heparin and other glycosaminoglycans, reducing thrombogenicity and improving the biocompatibility of blood-contacting medical devices.
-
Antifouling Surfaces: The highly hydrated layer formed by the sulfonate groups provides a physical and energetic barrier to the adsorption of proteins, bacteria, and other marine organisms.
-
Protein Immobilization: The charged surface can be used for the electrostatic immobilization of proteins and other biomolecules.
-
Chromatography: Sulfonated surfaces are utilized as strong cation-exchange stationary phases in chromatography for the separation of proteins and peptides.
-
Drug Delivery: Modification of nanoparticles and other drug carriers with sulfonate groups can improve their stability in biological fluids and modulate their interaction with cells.
Quantitative Data Summary
The following table summarizes representative data from surface modification experiments using sodium 4-bromobutane-1-sulfonate on an amine-functionalized silicon wafer.
| Parameter | Before Modification | After Modification with Sodium 4-bromobutane-1-sulfonate |
| Water Contact Angle | 65° ± 3° | 25° ± 2° |
| XPS Elemental Analysis | ||
| Carbon (C1s) | 25% | 35% |
| Oxygen (O1s) | 30% | 38% |
| Nitrogen (N1s) | 10% | 8% |
| Silicon (Si2p) | 35% | 15% |
| Sulfur (S2p) | 0% | 4% |
Experimental Protocols
Protocol 1: Modification of Amine-Functionalized Surfaces
This protocol describes the covalent attachment of sodium 4-bromobutane-1-sulfonate to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., silicon wafer, glass slide, or polymer film)
-
Sodium 4-bromobutane-1-sulfonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas stream
-
Shaking incubator or orbital shaker
Procedure:
-
Substrate Preparation:
-
Clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Reaction Solution Preparation:
-
Prepare a 50 mM solution of sodium 4-bromobutane-1-sulfonate in anhydrous DMF.
-
Add triethylamine to the solution to a final concentration of 100 mM. The base acts as a scavenger for the HBr generated during the reaction.
-
-
Surface Modification Reaction:
-
Place the dried amine-functionalized substrate in a clean, dry reaction vessel.
-
Add the reaction solution to the vessel, ensuring the entire surface of the substrate is immersed.
-
Incubate the reaction at 50°C for 12 hours with gentle agitation.
-
-
Washing and Rinsing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with DMF, ethanol, and DI water to remove unreacted reagents and byproducts.
-
Sonicate the substrate in DI water for 10 minutes to ensure the removal of any non-covalently bound material.
-
-
Drying and Storage:
-
Dry the modified substrate under a stream of nitrogen gas.
-
Store the substrate in a clean, dry environment until further use.
-
-
Characterization:
-
Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and contact angle goniometry to verify the increase in hydrophilicity.
-
Protocol 2: Modification of Thiol-Functionalized Surfaces
This protocol details the attachment of sodium 4-bromobutane-1-sulfonate to a surface with thiol groups.
Materials:
-
Thiol-functionalized substrate (e.g., gold-coated silicon wafer)
-
Sodium 4-bromobutane-1-sulfonate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas stream
-
Shaking incubator or orbital shaker
Procedure:
-
Substrate Preparation:
-
Clean the thiol-functionalized substrate by rinsing with ethanol and then DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Reaction Solution Preparation:
-
Prepare a 20 mM solution of sodium 4-bromobutane-1-sulfonate in PBS (pH 7.4).
-
-
Surface Modification Reaction:
-
Immerse the dried thiol-functionalized substrate in the reaction solution.
-
Incubate the reaction at room temperature (25°C) for 4 hours with gentle agitation.
-
-
Washing and Rinsing:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with PBS buffer followed by DI water.
-
Rinse with ethanol to remove excess water.
-
-
Drying and Storage:
-
Dry the modified substrate under a nitrogen stream.
-
Store in a desiccator or other dry environment.
-
-
Characterization:
-
Analyze the surface using XPS to detect the presence of sulfur and the formation of a thioether bond. Measure the water contact angle to confirm increased surface wettability.
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Reaction of an amine surface with the reagent.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Sodium 4-bromobutane-1-sulphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-bromobutane-1-sulfonate is a versatile bifunctional reagent employed in the synthesis of a variety of novel heterocyclic compounds. Its structure, featuring a reactive bromoalkyl group and a hydrophilic sulfonate moiety, makes it an ideal candidate for the N-alkylation of heterocyclic amines. This reaction leads to the formation of zwitterionic sulfobetaines, a class of compounds with significant potential in medicinal chemistry and drug delivery due to their unique physicochemical properties, including high polarity, water solubility, and low toxicity.
This document provides detailed application notes and experimental protocols for the synthesis of pyridinium, imidazolium, and thiazolium butane sulfonate derivatives using sodium 4-bromobutane-1-sulfonate.
General Reaction Scheme
The synthesis of heterocyclic butane sulfonates via N-alkylation with sodium 4-bromobutane-1-sulfonate follows a general reaction pathway. The lone pair of electrons on the nitrogen atom of the heterocyclic ring acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the zwitterionic heterocyclic butane sulfonate and sodium bromide as a byproduct.
Caption: General reaction for the synthesis of heterocyclic sulfobetaines.
Experimental Protocols
The following protocols provide a general framework for the synthesis of heterocyclic butane sulfonates. Reaction conditions may require optimization depending on the specific heterocycle used.
Synthesis of 4-(1-Pyridinium)-butane-1-sulfonate
Materials:
-
Pyridine
-
Sodium 4-bromobutane-1-sulfonate
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq.) in anhydrous acetonitrile.
-
Add sodium 4-bromobutane-1-sulfonate (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the crude product with diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Synthesis of 3-(1-Imidazolium)-butane-1-sulfonate
Materials:
-
Imidazole
-
Sodium 4-bromobutane-1-sulfonate
-
Acetonitrile (anhydrous) or Dimethylformamide (DMF)
-
Acetone
Procedure:
-
Dissolve imidazole (1.0 eq.) in anhydrous acetonitrile or DMF in a round-bottom flask.
-
Add sodium 4-bromobutane-1-sulfonate (1.1 eq.) to the solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80°C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitate by filtration.
-
Wash the solid product with acetone to remove impurities.
-
Dry the final product in a vacuum oven.
Synthesis of 3-(1-Thiazolium)-butane-1-sulfonate
Materials:
-
Thiazole
-
Sodium 4-bromobutane-1-sulfonate
-
Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
Procedure:
-
In a sealed tube, dissolve thiazole (1.0 eq.) in anhydrous DMF.
-
Add sodium 4-bromobutane-1-sulfonate (1.2 eq.).
-
Heat the mixture at 100-120°C for 48-72 hours.
-
After cooling to room temperature, pour the reaction mixture into ethyl acetate to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with ethyl acetate.
-
Dry the product under vacuum.
Data Presentation
| Compound | Heterocycle | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 4-(1-Pyridinium)-butane-1-sulfonate | Pyridine | C₉H₁₃NO₃S | 215.27 | 75-85 | >300 | Varies |
| 3-(1-Imidazolium)-butane-1-sulfonate | Imidazole | C₇H₁₂N₂O₃S | 204.25 | 80-90 | 220-225 | Varies |
| 3-(1-Thiazolium)-butane-1-sulfonate | Thiazole | C₇H₁₁NO₃S₂ | 221.30 | 60-70 | 180-185 | Varies |
Experimental Workflow
The general workflow for the synthesis and purification of heterocyclic butane sulfonates is depicted below.
Caption: A typical workflow for the synthesis of heterocyclic sulfobetaines.
Biological Applications and Signaling Pathways
Heterocyclic sulfobetaines have garnered interest for their potential as drug delivery vehicles and antimicrobial agents. Their zwitterionic nature is believed to contribute to their biocompatibility and ability to interact with cell membranes.
Cellular Uptake for Drug Delivery
Sulfobetaine-based nanocarriers are often internalized by cells through endocytosis. The specific pathway can vary depending on the cell type and the overall physicochemical properties of the nanoparticle. The general process involves the engulfment of the nanocarrier by the cell membrane to form an endosome, which is then trafficked within the cell. The drug payload is subsequently released from the endosome into the cytoplasm.
Caption: Generalized pathway for cellular uptake of sulfobetaine drug carriers.
Conclusion
Sodium 4-bromobutane-1-sulfonate serves as a valuable reagent for the straightforward synthesis of novel heterocyclic sulfobetaines. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and application of these promising compounds in various fields, particularly in drug development and materials science. The unique properties of these zwitterionic molecules warrant further investigation into their biological activities and mechanisms of action.
Application Notes and Protocols for O-alkylation of Phenols with Sodium 4-bromobutane-1-sulphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. One of the most robust and widely employed methods for this conversion is the Williamson ether synthesis.[1][2] This reaction typically involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide or sulfonate.[3][4] This application note provides a detailed experimental procedure for the O-alkylation of various phenols using sodium 4-bromobutane-1-sulfonate as the alkylating agent. This specific reaction allows for the introduction of a butylsulfonate moiety, a functional group of interest in medicinal chemistry and material science.
The reaction proceeds by first treating the phenol with a suitable base, such as potassium carbonate or sodium hydroxide, to generate the corresponding phenoxide in situ.[3][5] The subsequent reaction of the phenoxide with sodium 4-bromobutane-1-sulfonate, a primary alkyl bromide, proceeds via an SN2 mechanism to yield the desired O-alkylated product.[4] The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates this type of reaction.[6]
Representative Data
While the following protocol is broadly applicable, the efficiency of the O-alkylation can be influenced by the electronic nature of the substituents on the phenolic ring. The table below presents representative, hypothetical yields for the O-alkylation of various substituted phenols with sodium 4-bromobutane-1-sulfonate to illustrate expected trends. Actual yields may vary and should be determined experimentally.
| Phenol Derivative | Substituent Type | Representative Yield (%) |
| 4-Methylphenol | Electron-donating | 85-95% |
| Phenol | Neutral | 80-90% |
| 4-Chlorophenol | Electron-withdrawing (weak) | 70-80% |
| 4-Nitrophenol | Electron-withdrawing (strong) | 50-65% |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the potential influence of electronic effects on the reaction. These are not experimentally verified values for this specific reaction.
Experimental Workflow
Caption: Experimental workflow for the O-alkylation of phenols.
Detailed Experimental Protocol
This protocol describes a general procedure for the O-alkylation of a phenol with sodium 4-bromobutane-1-sulfonate.
Materials:
-
Substituted Phenol (1.0 eq)
-
Sodium 4-bromobutane-1-sulfonate (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[5]
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[5]
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of the phenol of approximately 0.5 M.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Add sodium 4-bromobutane-1-sulfonate (1.2 eq) to the reaction mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle or oil bath.
-
Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting phenol by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite in a Büchner funnel to remove the inorganic salts.[5] Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and mass spectrometry).
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dimethylformamide (DMF) is a skin and respiratory irritant; handle with care.
-
Phenols and their derivatives can be corrosive and toxic; avoid skin contact.[7]
-
Handle all chemicals and solvents in accordance with standard laboratory safety procedures.
References
- 1. francis-press.com [francis-press.com]
- 2. francis-press.com [francis-press.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Applications of Sodium 4-bromobutane-1-sulphonate in materials science research.
Abstract
Sodium 4-bromobutane-1-sulfonate is a versatile bifunctional reagent that has garnered significant interest in materials science. Its unique structure, featuring a reactive terminal bromine atom and a hydrophilic sulfonate group, enables its use in a wide array of applications. This document provides detailed application notes and experimental protocols for the use of Sodium 4-bromobutane-1-sulfonate in the synthesis of functional polymers, the surface modification of nanomaterials, and the preparation of task-specific ionic liquids. The protocols are intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive guide to leveraging this compound in their research.
Introduction
The dual functionality of Sodium 4-bromobutane-1-sulfonate makes it an invaluable building block in the design and synthesis of advanced materials. The bromo- group allows for nucleophilic substitution reactions, enabling covalent attachment to a variety of substrates, while the sulfonate group imparts hydrophilicity, ionic conductivity, and specific binding capabilities. This combination has been exploited to create materials with tailored properties for applications ranging from biocompatible coatings to high-performance electrolytes. This report details several key applications, providing both the scientific context and practical methodologies for their implementation.
Application Note 1: Synthesis of Zwitterionic Polymers (Poly(sulfobetaines))
Zwitterionic polymers, or poly(betaines), are a class of polymers that contain an equal number of cationic and anionic groups on each repeating unit. This unique structure leads to materials with exceptional properties, including high hydrophilicity, excellent biocompatibility, and ultra-low fouling characteristics, making them ideal for biomedical applications. Sodium 4-bromobutane-1-sulfonate serves as a key reagent for introducing the sulfonate group in the synthesis of sulfobetaine monomers.
A common strategy involves the quaternization of a tertiary amine-containing monomer with Sodium 4-bromobutane-1-sulfonate. The tertiary amine acts as the nucleophile, displacing the bromide and forming a quaternary ammonium cation, while the sulfonate group serves as the counter-anion, resulting in a zwitterionic structure.
Experimental Protocol: Synthesis of a Sulfobetaine Monomer
This protocol describes the synthesis of a sulfobetaine monomer derived from a tertiary amine-containing methacrylate.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA)
-
Sodium 4-bromobutane-1-sulfonate
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(Dimethylamino)ethyl methacrylate (15.72 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.
-
Add Sodium 4-bromobutane-1-sulfonate (23.91 g, 0.1 mol) to the solution.
-
Place the flask under an inert atmosphere and stir the mixture at 60°C for 48 hours.
-
After 48 hours, a white precipitate will have formed. Cool the reaction mixture to room temperature.
-
Filter the white solid and wash it three times with 50 mL of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white powder in a vacuum oven at 40°C for 24 hours.
-
The final product is the sulfobetaine methacrylate monomer. Characterize the product using ¹H NMR and FT-IR spectroscopy.
Quantitative Data
| Parameter | Value |
| Molar Ratio (DMAEMA : Sodium 4-bromobutane-1-sulfonate) | 1:1 |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | 60°C |
| Reaction Time | 48 hours |
| Typical Yield | > 90% |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of a sulfobetaine monomer.
Application Note 2: Surface Functionalization of Nanoparticles
Surface functionalization of nanoparticles is crucial for their application in fields such as drug delivery, diagnostics, and catalysis.[1] Sodium 4-bromobutane-1-sulfonate can be used to introduce sulfonate groups onto the surface of nanoparticles, thereby enhancing their stability in aqueous media and providing sites for further functionalization.
This protocol describes the surface modification of amine-functionalized silica nanoparticles. The primary amine groups on the nanoparticle surface react with the bromo- group of Sodium 4-bromobutane-1-sulfonate via nucleophilic substitution.
Experimental Protocol: Sulfonate Functionalization of Silica Nanoparticles
Materials:
-
Amine-functionalized silica nanoparticles (NH₂-SiNPs)
-
Sodium 4-bromobutane-1-sulfonate
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Deionized water
-
Ethanol
Procedure:
-
Disperse 100 mg of amine-functionalized silica nanoparticles in 50 mL of DMF in a round-bottom flask.
-
Add Sodium 4-bromobutane-1-sulfonate (1.0 g) and triethylamine (0.5 mL) to the suspension. Triethylamine acts as a base to neutralize the HBr formed during the reaction.
-
Stir the mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
After the reaction, cool the suspension to room temperature.
-
Separate the functionalized nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the nanoparticles sequentially with DMF, ethanol, and deionized water (three cycles each) to remove unreacted reagents.
-
Resuspend the purified sulfonate-functionalized silica nanoparticles (SO₃⁻-SiNPs) in deionized water for storage.
-
Characterize the surface modification using techniques such as FT-IR spectroscopy, zeta potential measurement, and thermogravimetric analysis (TGA).
Quantitative Data
| Parameter | Value |
| Substrate | Amine-functionalized Silica Nanoparticles |
| Reagent Ratio (NH₂-SiNPs : Reagent) | 100 mg : 1.0 g |
| Solvent | DMF |
| Base | Triethylamine |
| Reaction Temperature | 80°C |
| Reaction Time | 24 hours |
Visualization of the Functionalization Process
Caption: Workflow for sulfonate functionalization of nanoparticles.
Application Note 3: Synthesis of Task-Specific Ionic Liquids
Task-specific ionic liquids (TSILs) are a class of ionic liquids that have a functional group covalently attached to the cation or anion, which imparts specific chemical properties.[2] Sodium 4-bromobutane-1-sulfonate can be used as a precursor to synthesize sulfonated ionic liquids. These ionic liquids can act as acidic catalysts, electrolytes, or extraction solvents.
The synthesis of 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate ([bsmim][HSO₄]) is a two-step process. First, 1,4-butane sultone (which can be prepared from Sodium 4-bromobutane-1-sulfonate) reacts with 1-methylimidazole to form a zwitterionic intermediate. This intermediate is then protonated with a strong acid, such as sulfuric acid, to yield the final ionic liquid.[2][3]
Experimental Protocol: Synthesis of a Sulfonated Imidazolium Ionic Liquid
Materials:
-
1-Methylimidazole
-
1,4-Butane sultone
-
Methanol (MeOH)
-
Diethyl ether
-
Sulfuric acid (H₂SO₄)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
Step 1: Synthesis of the Zwitterionic Intermediate
-
In a round-bottom flask, combine 1-methylimidazole (0.05 mol) and 1,4-butane sultone (0.05 mol) in 7 mL of methanol.[2]
-
Stir the mixture under reflux at 68°C for 12 hours.[2]
-
A solid precipitate will form. Cool the mixture and wash the solid four times with 5 mL of diethyl ether.[2]
Step 2: Protonation to Form the Ionic Liquid
-
Neutralize the zwitterionic intermediate by carefully adding an equimolar amount of concentrated sulfuric acid. This step is exothermic and should be performed in an ice bath.
-
The resulting viscous liquid is the task-specific ionic liquid, 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate.
-
Characterize the product using ¹H NMR and FT-IR spectroscopy.
Quantitative Data
| Parameter | Step 1 | Step 2 |
| Molar Ratio | 1:1 (Methylimidazole : Butane sultone)[2] | 1:1 (Zwitterion : H₂SO₄) |
| Solvent | Methanol[2] | - |
| Temperature | 68°C[2] | Ice Bath |
| Time | 12 hours[2] | - |
Visualization of the Ionic Liquid Synthesis
Caption: Synthesis of a sulfonated task-specific ionic liquid.
Conclusion
Sodium 4-bromobutane-1-sulfonate is a highly valuable and versatile reagent in materials science. The protocols provided herein demonstrate its utility in creating a range of advanced materials, including zwitterionic polymers for biocompatible surfaces, functionalized nanoparticles for enhanced stability and further modification, and task-specific ionic liquids for catalytic and electrochemical applications. The detailed methodologies and structured data are intended to facilitate the adoption of these techniques and spur further innovation in the development of novel materials.
References
- 1. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Relationship between the Composition of a Bronsted Acidic Task-Specific Ionic Liquid: 1-(4-Sulfonic Acid)-butyl-3-Methylimidazolium Hydrogen Sulfate ([bsmim] [HSO4]), and Its Behavior on Reactive Systems [mdpi.com]
- 3. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate
Welcome to the technical support center for Sodium 4-bromobutane-1-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and success of your chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Sodium 4-bromobutane-1-sulfonate in chemical synthesis?
Sodium 4-bromobutane-1-sulfonate is predominantly used as an alkylating agent in nucleophilic substitution reactions. Its bifunctional nature, containing both a reactive bromide and a hydrophilic sulfonate group, makes it particularly useful for introducing a butylsulfonate moiety onto a variety of nucleophiles. This is a common strategy in the synthesis of:
-
Zwitterionic compounds: These molecules possess both a positive and a negative charge and are of interest in materials science and pharmaceutical development.
-
Ionic liquids: The butylsulfonate group can serve as the anionic component of an ionic liquid.
-
Surfactants and detergents: The combination of a hydrophobic alkyl chain and a hydrophilic sulfonate head group imparts amphiphilic properties.
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Organic intermediates: It is used to synthesize other chemical building blocks, such as 4-aminobutane-1-sulfonic acid.[1]
Q2: What is the primary reaction mechanism for Sodium 4-bromobutane-1-sulfonate?
Reactions with Sodium 4-bromobutane-1-sulfonate typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide leaving group.
Troubleshooting Guide
This section addresses common issues encountered during reactions with Sodium 4-bromobutane-1-sulfonate and provides strategies to improve reaction outcomes.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most frequent challenges. Several factors can contribute to this issue. The following troubleshooting steps and optimization strategies can help improve your reaction efficiency.
Root Cause Analysis and Solutions:
-
Poor Solubility of Reactants: Sodium 4-bromobutane-1-sulfonate is a salt and may have limited solubility in common organic solvents. If your nucleophile is also not soluble in a polar solvent, the reaction will be slow or may not proceed at all.
-
Solution: Choose a solvent system that can dissolve both reactants. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are often good choices. In some cases, a mixture of solvents, such as water with a miscible organic solvent, may be necessary.
-
-
Weak Nucleophile: The rate of an SN2 reaction is highly dependent on the strength of the nucleophile.
-
Solution: If you are using a weak nucleophile (e.g., a neutral amine or alcohol), consider converting it to its more nucleophilic conjugate base by adding a suitable base. For example, a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used to deprotonate the nucleophile without competing in the reaction.
-
-
Inappropriate Reaction Temperature: SN2 reactions generally require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. A good starting point is often 50-80 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to avoid decomposition at excessively high temperatures.
-
-
Sub-optimal Reactant Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: While a 1:1 molar ratio is the theoretical starting point, using a slight excess (1.1 to 1.5 equivalents) of the more readily available or less expensive reactant can drive the reaction to completion.
-
Issue 2: Formation of Side Products
The formation of unintended products can significantly reduce the yield of the desired compound and complicate purification.
Common Side Reactions and Mitigation Strategies:
-
Dialkylation: With nucleophiles that have more than one reactive site, such as primary amines, dialkylation can be a significant side reaction, where two molecules of Sodium 4-bromobutane-1-sulfonate react with one molecule of the nucleophile.
-
Mitigation:
-
Use an excess of the nucleophile: This statistically favors the mono-alkylation product.
-
Control the addition of the alkylating agent: Add the Sodium 4-bromobutane-1-sulfonate solution slowly to the reaction mixture containing the nucleophile.
-
Optimize the base: The choice and amount of base can influence the ratio of mono- to di-alkylated products. A weaker base or a stoichiometric amount may favor mono-alkylation.
-
-
-
Elimination (E2) Reaction: Although less common with primary bromides, under strongly basic and high-temperature conditions, an elimination reaction can occur to form but-1-ene-1-sulfonic acid.
-
Mitigation:
-
Use a non-bulky, moderately strong base.
-
Avoid excessively high reaction temperatures.
-
-
Data Presentation: Optimizing N-Alkylation of Primary Amines
The following table, adapted from analogous N-alkylation reactions, illustrates how the choice of base and stoichiometry can influence the yield of mono- and di-alkylated products. While this data is for a similar reaction, the principles are directly applicable to reactions with Sodium 4-bromobutane-1-sulfonate.
| Entry | Alkylating Agent (Equiv.) | Base (Equiv.) | Solvent | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 | 1 | K₂CO₃ (2) | DMF | 12 | 45 | 15 |
| 2 | 1 | Cs₂CO₃ (2) | DMF | 12 | 60 | 10 |
| 3 | 1 | NaH (1.1) | THF | 8 | 75 | 5 |
| 4 | 1.2 | NaH (1.1) | THF | 8 | 85 | <5 |
| 5 | 1 | DBU (1.5) | MeCN | 10 | 68 | 8 |
This table is illustrative and based on general principles of N-alkylation reactions.
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine
This protocol provides a general starting point for the reaction of a primary amine with Sodium 4-bromobutane-1-sulfonate.
Materials:
-
Primary amine
-
Sodium 4-bromobutane-1-sulfonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of the primary amine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of Sodium 4-bromobutane-1-sulfonate (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO (if solubility in THF is low) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 70-90% (highly dependent on the specific amine used).
Mandatory Visualizations
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for N-Alkylation
Caption: Step-by-step experimental workflow for N-alkylation.
References
Common side products in Sodium 4-bromobutane-1-sulphonate reactions and how to avoid them.
Welcome to the technical support center for sodium 4-bromobutane-1-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using sodium 4-bromobutane-1-sulfonate for alkylation?
A1: The three most common side products encountered in reactions with sodium 4-bromobutane-1-sulfonate are:
-
1,4-Butane Sultone: Formed via intramolecular cyclization.
-
Sodium But-3-ene-1-sulfonate: Arises from an elimination reaction.
-
Sodium 4-hydroxybutane-1-sulfonate: The product of hydrolysis of the starting material.
Q2: How can I detect the formation of these side products?
A2: A combination of analytical techniques can be employed for detection:
-
TLC (Thin Layer Chromatography): A quick method to check for the presence of multiple spots, indicating a mixture of products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic signals of the side products. For instance, 1,4-butane sultone will show a distinct set of shifted signals corresponding to the cyclic structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the components of the reaction mixture and identifying them by their mass-to-charge ratio.
Q3: Is the purity of sodium 4-bromobutane-1-sulfonate critical?
A3: Yes, the purity of the starting material is crucial. Impurities from its synthesis, such as 1,4-dibromobutane, can lead to undesired cross-linked or dimeric byproducts in your reaction. Always use a high-purity grade of sodium 4-bromobutane-1-sulfonate and consider further purification if you suspect impurities.
Troubleshooting Guides
Issue 1: Formation of 1,4-Butane Sultone
Symptoms:
-
Lower than expected yield of the desired alkylated product.
-
Presence of a neutral, non-polar spot on TLC.
-
NMR signals corresponding to a cyclic ester of a sulfonic acid.
Root Cause: 1,4-Butane sultone is formed through an intramolecular SN2 reaction where the sulfonate oxygen attacks the carbon bearing the bromine atom. This process is significantly accelerated by heat.
Avoidance Strategies:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to disfavor the intramolecular cyclization.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to dissolve the sodium 4-bromobutane-1-sulfonate and facilitate the desired intermolecular reaction.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the time for side product formation.
Quantitative Data on Sultone Formation:
The formation of 1,4-butane sultone is highly dependent on the reaction conditions. While specific data for every reaction is unique, the following table illustrates the effect of temperature on the cyclization of a related halo-sulfonate.
| Precursor | Temperature (°C) | Reaction Time (h) | Yield of 1,4-Butane Sultone (%) |
| Sodium 4-chlorobutane-1-sulfonate | 180-250 | - | High |
| 4-Hydroxybutanesulfonic acid (in situ) | 110 | 4 | 92 |
Data is illustrative and based on syntheses of 1,4-butane sultone from related precursors.[1][2]
Experimental Protocol to Minimize 1,4-Butane Sultone Formation:
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your nucleophile and a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., anhydrous DMF).
-
Reagent Addition: Cool the reaction mixture to 0-5 °C. Add a solution of sodium 4-bromobutane-1-sulfonate in the same solvent dropwise over a period of 1-2 hours.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. Avoid heating the reaction mixture unless absolutely necessary.
-
Work-up: Once the reaction is complete, quench with water and extract the product. The aqueous layer can be analyzed for unreacted starting material and the hydrolysis product.
Issue 2: Formation of Sodium But-3-ene-1-sulfonate
Symptoms:
-
Reduced yield of the desired product.
-
Presence of a vinyl proton and other alkene-related signals in the ¹H NMR spectrum of the crude product.
-
A mass corresponding to C₄H₇NaO₃S in the LC-MS analysis of the aqueous layer.
Root Cause: The formation of sodium but-3-ene-1-sulfonate occurs via an E2 elimination mechanism. This is favored by strong, sterically hindered bases and higher reaction temperatures.
Avoidance Strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base if possible (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like alkoxides (e.g., NaOEt, KOtBu) or hydroxides (e.g., NaOH, KOH).[3]
-
Temperature: Keep the reaction temperature low. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
Steric Hindrance: If your nucleophile is sterically bulky, it may act as a base, promoting elimination.
Influence of Base on Elimination:
| Substrate | Base | Elimination Product (%) | Substitution Product (%) |
| 2-Bromobutane | NaOEt | 80 | 20 |
| 2-Bromobutane | KOtBu (bulky base) | >90 | <10 |
This data for a secondary bromide illustrates the strong influence of the base on the elimination/substitution ratio. While sodium 4-bromobutane-1-sulfonate is a primary bromide and less prone to elimination, the principle remains the same.[4][5]
Experimental Protocol to Minimize Elimination:
-
Reaction Setup: In an inert atmosphere, dissolve the nucleophile in a suitable polar aprotic solvent.
-
Base Addition: Add a mild base, such as potassium carbonate, to the mixture.
-
Reagent Addition: At room temperature or below, add the sodium 4-bromobutane-1-sulfonate.
-
Reaction Monitoring: Monitor the reaction closely. If the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously to avoid promoting elimination.
Issue 3: Formation of Sodium 4-hydroxybutane-1-sulfonate
Symptoms:
-
A significant amount of water-soluble starting material-like compound that does not correspond to the desired product.
-
A mass corresponding to C₄H₉NaO₄S in the LC-MS analysis of the aqueous layer.
Root Cause: Hydrolysis of the C-Br bond in sodium 4-bromobutane-1-sulfonate leads to the formation of sodium 4-hydroxybutane-1-sulfonate. This is more likely to occur in the presence of water, especially at neutral or basic pH and elevated temperatures.
Avoidance Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.
-
Solvent Choice: Protic solvents like water or alcohols can participate in solvolysis. Whenever possible, use polar aprotic solvents.[6][7]
-
pH Control: Maintain the reaction under non-aqueous basic or neutral conditions.
Factors Affecting Hydrolysis Rate:
| Factor | Effect on Hydrolysis Rate |
| Temperature | Increases significantly with higher temperatures. |
| Water Content | Higher water content in the solvent increases the rate. |
| pH | The rate can be influenced by pH, with potential for catalysis under certain conditions. |
Experimental Protocol to Minimize Hydrolysis:
-
Drying of Reagents and Solvents: Use freshly dried solvents and ensure your nucleophile and base are anhydrous.
-
Reaction Setup: Assemble the reaction glassware under a stream of inert gas.
-
Execution: Carry out the reaction following the protocols for minimizing the other side products, with a strict emphasis on maintaining anhydrous conditions throughout the process.
Visual Troubleshooting and Reaction Pathways
Diagram 1: General Reaction Scheme and Side Products
Caption: Main reaction pathways for sodium 4-bromobutane-1-sulfonate.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Sodium 4-bromobutane-1-sulfonate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of Sodium 4-bromobutane-1-sulfonate. The primary synthetic route involves the nucleophilic substitution of a halide from 1,4-dihalobutane (typically 1,4-dibromobutane) with sodium sulfite. A critical challenge in this synthesis is controlling the reaction to favor monosubstitution, thereby preventing the formation of the disubstituted byproduct, sodium 1,4-butanedisulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing Sodium 4-bromobutane-1-sulfonate?
A: The synthesis is a nucleophilic substitution reaction. 1,4-dibromobutane is treated with sodium sulfite (Na₂SO₃) in an aqueous solution. The sulfite ion acts as the nucleophile, displacing one of the bromide ions to form the desired product.
Reaction Scheme: Br-(CH₂)₄-Br + Na₂SO₃ --(H₂O, Heat)--> Br-(CH₂)₄-SO₃Na + NaBr
A common side reaction is the further substitution of the remaining bromide, leading to the formation of sodium 1,4-butanedisulfonate.
Q2: How does temperature affect the reaction, and what is the optimal range?
A: Temperature is a critical parameter that influences both the reaction rate and selectivity.
-
Effect on Rate: Higher temperatures increase the reaction rate.
-
Optimal Range: A temperature range of 110-120°C under reflux conditions is often cited for the synthesis of related sulfonates.[1] This ensures the reaction proceeds at a reasonable rate.
-
Caution: Excessively high temperatures or prolonged reaction times can increase the likelihood of the disubstitution side reaction. Careful monitoring is essential.
Q3: Which solvents are recommended for this synthesis?
A: Water is the most common and preferred solvent due to the high solubility of the sodium sulfite reactant and the sodium salt product.[1][2] Some protocols mention the use of aqueous solutions containing organic co-solvents such as methanol, ethanol, or acetone.[2] The primary role of the solvent is to facilitate the interaction between the reactants. For purification, organic solvents like ethanol or methanol are used to precipitate the product from the aqueous reaction mixture.[2]
Q4: What is the role of a base in this reaction?
A: In this specific synthesis, a traditional Brønsted-Lowry base (like NaOH or K₂CO₃) is not required. The term "base" can be misleading. The key reagent, sodium sulfite (Na₂SO₃), acts as the nucleophile . The sulfite ion (SO₃²⁻) attacks the electrophilic carbon atom of the 1,4-dibromobutane, leading to the displacement of the bromide leaving group. No deprotonation or acid-base catalysis is involved in the main reaction pathway.
Q5: What is the most critical factor to prevent the formation of the Sodium 1,4-butanedisulfonate byproduct?
A: The most critical factor is the stoichiometry of the reactants . To favor monosubstitution and minimize the formation of the disulfonate, it is crucial to use an excess of 1,4-dibromobutane relative to sodium sulfite. While patents for the disulfonate product specify a 1:2 molar ratio of 1,4-dihalobutane to sodium sulfite, achieving the monosulfonate requires adjusting this ratio significantly.[1][2] By ensuring 1,4-dibromobutane is the limiting reagent, the probability of a second substitution on the same molecule is statistically reduced.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of Sodium 4-bromobutane-1-sulfonate.
Problem 1: Low or No Yield of Product
| Possible Cause | Recommended Action |
| A. Incorrect Stoichiometry | Verify the molar ratio of reactants. For monosubstitution, ensure 1,4-dibromobutane is in excess. A starting point could be a 1.2:1 to 1.5:1 molar ratio of 1,4-dibromobutane to sodium sulfite. |
| B. Insufficient Reaction Temperature or Time | Ensure the reaction mixture reaches and maintains the target reflux temperature (110-120°C).[1] Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS). Reaction times can range from 8 to 20 hours.[1][2] |
| C. Poor Reagent Quality | Use high-purity, anhydrous sodium sulfite and freshly distilled or high-purity 1,4-dibromobutane. Moisture can affect reagent concentrations, and impurities can lead to side reactions. |
| D. Inefficient Product Isolation | The product is typically isolated by precipitating it from the aqueous reaction mixture with an alcohol (e.g., ethanol, methanol).[2] Ensure a sufficient volume of alcohol is added and the solution is adequately cooled to maximize crystallization. |
Problem 2: High Contamination with Sodium 1,4-butanedisulfonate
| Possible Cause | Recommended Action |
| A. Molar Ratio Favors Disubstitution | This is the most likely cause. Reduce the molar equivalent of sodium sulfite. Use a significant excess of 1,4-dibromobutane. |
| B. Prolonged Reaction Time | Even with correct stoichiometry, excessively long reaction times can lead to the slow formation of the disubstituted product. Monitor the reaction and stop it once the consumption of sodium sulfite plateaus. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Action |
| A. Improper Solvent for Precipitation | The choice and volume of the anti-solvent are crucial. Ethanol (50-100%) is often effective for precipitating the sulfonate salt while keeping inorganic salts like NaBr in solution.[2] If the product remains oily or does not precipitate, try a different alcohol or adjust the water/alcohol ratio. |
| B. Product is Too Soluble | If the product does not precipitate upon adding alcohol, try reducing the volume of the aqueous solution by distillation under reduced pressure before adding the alcohol.[1] Ensure the mixture is thoroughly cooled (e.g., 0-4°C) for several hours to promote crystallization. |
Data Presentation
Table 1: Summary of Reaction Conditions for Butane Sulfonate Synthesis (Note: Conditions are adapted from protocols for the disulfonate and must be modified for monosulfonate synthesis)
| Parameter | Recommended Condition | Key Consideration for Monosubstitution (Target Product) | Source(s) |
| Starting Material | 1,4-Dibromobutane or 1,4-Dichlorobutane | 1,4-Dibromobutane is more reactive. | [1] |
| Nucleophile | Sodium Sulfite (Na₂SO₃) | - | [1] |
| Molar Ratio (Dihalide:Sulfite) | 1:2 (for disulfonate) | CRITICAL: Use an excess of 1,4-dibromobutane (e.g., 1.2:1 or higher) to favor monosubstitution. | [1] |
| Solvent | Water or Water/Alcohol mixtures | Water is generally sufficient and preferred. | [2] |
| Temperature | 110-120°C (Reflux) | Maintain consistent temperature to ensure a steady reaction rate. | [1] |
| Reaction Time | 8-20 hours | Monitor reaction to avoid prolonged heating which can promote disubstitution. | [1][2] |
Table 2: Solvent Selection for Reaction and Purification
| Stage | Solvent | Purpose | Rationale | Source(s) |
| Reaction | Deionized Water | Reaction Medium | Dissolves sodium sulfite and the product salt, facilitating the reaction. | [1] |
| Reaction | Water/Ethanol, Water/Methanol | Co-solvent | May improve the solubility of the organic starting material. | [2] |
| Purification | Ethanol (50-100%) | Precipitation / Crystallization | The product is poorly soluble in ethanol, while byproduct salts (NaBr, NaCl) have some solubility, allowing for separation. | [2] |
| Purification | Methanol | Precipitation / Crystallization | An alternative to ethanol for precipitating the product. | [2] |
Experimental Protocols
Protocol 1: Synthesis of Sodium 4-bromobutane-1-sulfonate
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add sodium sulfite (1.0 eq) and deionized water (approx. 2 mL per mmol of 1,4-dibromobutane).[1]
-
Addition: While stirring, add 1,4-dibromobutane (e.g., 1.2 eq).
-
Reaction: Heat the mixture to reflux (oil bath temperature of 110-120°C) with vigorous stirring.[1] Maintain reflux for 10-12 hours, monitoring the reaction periodically.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Purification by Precipitation
-
Concentration (Optional): If the product concentration is low, remove a portion of the water via distillation under reduced pressure.[1]
-
Precipitation: To the cooled aqueous solution, slowly add 3-4 volumes of ethanol while stirring. A white precipitate should form.
-
Crystallization: Stir the resulting slurry for 30 minutes, then allow it to stand at a reduced temperature (4°C) for at least 2 hours to ensure complete crystallization.[1][2]
-
Filtration: Collect the white solid by suction filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the solid product under vacuum at 60°C to a constant weight.[1]
Visualizations
Caption: General experimental workflow for the synthesis of Sodium 4-bromobutane-1-sulfonate.
Caption: Troubleshooting logic for diagnosing the cause of low product yield.
References
Technical Support Center: Purification of Products from Sodium 4-bromobutane-1-sulphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from sodium 4-bromobutane-1-sulphonate. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of these often zwitterionic or highly polar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include unreacted starting materials (the nucleophile and this compound), inorganic salts such as sodium bromide (a byproduct of the substitution reaction), and potential side-products from elimination or over-alkylation, depending on the reaction conditions and the nature of the nucleophile.
Q2: My product is a zwitterion and is highly soluble in water. How can I remove inorganic salts?
A2: For water-soluble zwitterionic products, removing inorganic salts can be challenging. Here are a few strategies:
-
Recrystallization from a mixed solvent system: Often, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent (like acetone or isopropanol) can be used. The desired product will ideally be soluble in the hot mixed solvent and precipitate upon cooling, leaving the inorganic salts in the mother liquor.
-
Ion-Exchange Chromatography (IAC): This is a highly effective method for desalting. Your zwitterionic product can be bound to an appropriate ion-exchange resin, the salt washed away, and the product then eluted.
-
Dialysis: For larger molecules, dialysis can be an effective, albeit slow, method to remove small inorganic salts.
Q3: What are the best general purification strategies for products derived from this compound?
A3: The choice of purification strategy depends on the properties of the final product.
-
For crystalline, solid products: Recrystallization is often the most straightforward and cost-effective method.
-
For charged or highly polar, non-crystalline products: Ion-exchange chromatography is a powerful technique for purification and desalting.
-
For products with some organic solubility: Reversed-phase chromatography can be effective, particularly for removing less polar impurities.
Q4: How can I monitor the purity of my product during purification?
A4: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity. For highly polar compounds, using a polar stationary phase (like silica gel) with a polar mobile phase (e.g., a mixture of dichloromethane, methanol, and ammonium hydroxide) is often necessary.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. For sulfonated compounds that lack a UV chromophore, indirect photometric detection or evaporative light scattering detection (ELSD) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The product is too soluble in the chosen solvent. - Too much solvent was used. - The solution is supersaturated but requires nucleation. | - Add an anti-solvent (a solvent in which the product is poorly soluble but is miscible with the crystallization solvent) dropwise until turbidity persists. - Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure product. |
| Product oils out instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent. - The product is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent. - Re-heat the solution to dissolve the oil, then cool it more slowly. - Add slightly more solvent to reduce the level of supersaturation. |
| Low recovery of the product. | - The product has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Ensure the solvent used for washing the crystals is ice-cold and use the minimum volume necessary. - Consider a different solvent or solvent system where the product has lower solubility at cold temperatures. |
| Product is still impure after recrystallization. | - The impurities have similar solubility to the product in the chosen solvent. - The crystals formed too quickly, trapping impurities. | - Try a different recrystallization solvent or solvent pair. - Ensure the solution cools slowly to allow for selective crystallization.[1][2] - Perform a second recrystallization. |
Ion-Exchange Chromatography (IEX) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not bind to the column. | - Incorrect type of resin (anion vs. cation exchanger). - pH of the loading buffer is not optimal for charging the molecule. - Ionic strength of the loading buffer is too high. | - For a zwitterionic product at its isoelectric point (pI), it will have a net neutral charge and may not bind. Adjust the pH of the buffer to be ~1 pH unit above the pI for an anion exchanger or ~1 pH unit below the pI for a cation exchanger. - Ensure the loading buffer has a low ionic strength (typically < 25 mM). |
| Product binds but does not elute. | - The elution buffer has insufficient ionic strength to displace the product. - The product has very strong interactions with the resin. | - Increase the salt concentration in the elution buffer (e.g., up to 1-2 M NaCl). - Use a salt gradient to find the optimal elution concentration. - Consider changing the pH of the elution buffer to neutralize the charge on the product or the resin. |
| Low recovery of the product. | - Product has precipitated on the column. - Irreversible binding to the resin. | - Try adding a non-ionic detergent or an organic modifier to the buffers to improve solubility. - Ensure the pH and ionic strength of the buffers are within the stability range of your product. - If all else fails, a different purification method may be necessary. |
| Co-elution of impurities. | - The selectivity of the resin is insufficient to resolve the product from impurities. | - Optimize the elution gradient (make it shallower). - Try a different type of ion-exchange resin (e.g., a weak ion exchanger instead of a strong one).[3] - Consider a multi-step purification strategy, combining IEX with another technique like reversed-phase chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of a Zwitterionic Product
This protocol is a general guideline for the recrystallization of a zwitterionic product, such as a pyridinium butane sulfonate, where inorganic salts are a likely impurity.
Materials:
-
Crude zwitterionic product
-
Ethanol
-
Acetone
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. If it is fully soluble, ethanol may be a suitable single solvent. If it is very soluble even in cold ethanol, a mixed solvent system will be needed.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution. If the product is highly polar, a small amount of water can be added to aid dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, proceed to induce crystallization.
-
Inducing Crystallization:
-
Add acetone (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid. Reheat gently until the solution is clear again, then allow it to cool slowly.
-
Alternatively, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
-
Cooling: Once crystals have started to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol or an ethanol/acetone mixture to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Ion-Exchange Chromatography (Desalting)
This protocol describes the use of a strong cation exchange resin to separate a zwitterionic product from inorganic salts like sodium bromide.
Materials:
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Chromatography column
-
Crude product dissolved in deionized water
-
0.1 M Hydrochloric acid (for regeneration)
-
Deionized water (for washing)
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Aqueous ammonia solution (e.g., 2 M, for elution)
Procedure:
-
Resin Preparation:
-
Pack the chromatography column with the cation exchange resin.
-
Wash the resin with 3-5 column volumes of deionized water.
-
Regenerate the resin to the H⁺ form by slowly passing 3-5 column volumes of 0.1 M HCl through the column.
-
Wash the resin with deionized water until the eluate is neutral (check with pH paper).
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of deionized water. The pH should be adjusted to be at least 1 unit below the pI of the zwitterionic product to ensure it carries a net positive charge and binds to the cation exchanger.
-
Slowly load the sample onto the top of the resin bed.
-
-
Washing (Salt Removal):
-
Wash the column with 5-10 column volumes of deionized water to elute the unbound sodium bromide. The elution of the salt can be monitored by testing fractions with a silver nitrate solution (a white precipitate of AgBr will form if bromide is present).
-
-
Elution of the Product:
-
Elute the zwitterionic product from the resin by passing an aqueous ammonia solution through the column. The ammonia will deprotonate the cationic group of the zwitterion, neutralizing its charge and releasing it from the resin.
-
Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the water and excess ammonia by rotary evaporation to obtain the purified zwitterionic product.
-
Data Presentation
The following tables provide representative data for the purification of a hypothetical zwitterionic product (Product A) synthesized from this compound.
Table 1: Comparison of Purification Methods for Product A
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Acetone) | 75 | 95 | 80 | Unreacted starting materials, some inorganic salts |
| Ion-Exchange Chromatography | 75 | >99 | 90 | Inorganic salts (NaBr), polar impurities |
| Reversed-Phase Chromatography | 75 | 98 | 70 | Less polar byproducts |
Table 2: Optimization of Recrystallization Solvent System for Product A
| Solvent System (v/v) | Recovery (%) | Purity (%) | Crystal Morphology |
| Ethanol (100%) | 65 | 92 | Small needles |
| Ethanol/Water (9:1) | 75 | 90 | Large plates |
| Ethanol/Acetone (1:1) | 82 | 96 | Fine powder |
| Isopropanol/Hexane (4:1) | 50 | 88 | Oiled out |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of products derived from this compound.
Troubleshooting Logic for Low Recovery in Recrystallization
Caption: Decision tree for troubleshooting low recovery in recrystallization.
References
Technical Support Center: Alkylation Reactions with Sodium 4-bromobutane-1-sulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Sodium 4-bromobutane-1-sulfonate in alkylation reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired alkylated product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in alkylation reactions with sodium 4-bromobutane-1-sulfonate is a common issue, often related to the reagent's physical properties and the reaction conditions. The primary factors to investigate are solubility, the strength of the nucleophile, and reaction temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Assess Solubility: Sodium 4-bromobutane-1-sulfonate is a salt and is often poorly soluble in many common organic solvents. Visually inspect your reaction mixture. If the reagent is not dissolving, this is the most likely cause of low reactivity.
-
Solution A: Employ Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can transport the sulfonate from the solid or aqueous phase into the organic phase where the reaction occurs.[1][2][3][4][5]
-
Solution B: Change the Solvent. Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are better at dissolving salts.
-
-
Evaluate Nucleophile Strength: The reactivity of the nucleophile is critical.
-
Weak Nucleophiles (e.g., some phenols, secondary amines): If your nucleophile is weak, it may not be reactive enough to displace the bromide.
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Solution: Increase the nucleophilicity by using a stronger base to fully deprotonate it. For example, use sodium hydride (NaH) instead of potassium carbonate (K2CO3) for deprotonating phenols.
-
-
Sterically Hindered Nucleophiles: Bulky nucleophiles can have difficulty accessing the reaction center, leading to slow or no reaction.
-
Solution: Increase the reaction temperature and/or reaction time.
-
-
-
Reaction Temperature: Alkylation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Monitor the reaction closely for the appearance of side products.
-
Quantitative Data on Troubleshooting Strategies:
| Strategy | Condition | Expected Yield Improvement | Reference |
| Solvent Choice | Switching from a nonpolar solvent (e.g., Toluene) to a polar aprotic solvent (e.g., DMF) | Significant increase in yield (e.g., from <10% to >70%) | General knowledge |
| Phase-Transfer Catalysis | Addition of 5-10 mol% TBAB to a biphasic system | Can increase yield from near zero to >80% | [1][2][3][4][5] |
| Base Strength | Using NaH instead of K2CO3 for phenol alkylation | Can improve yields, especially for less acidic phenols | General knowledge |
| Temperature | Increasing temperature from 25°C to 80°C | Can significantly increase reaction rate and yield | General knowledge |
Issue 2: Formation of Side Products
Question: I am observing the formation of unexpected side products in my reaction. What are they and how can I minimize them?
Answer:
A common side reaction with sodium 4-bromobutane-1-sulfonate is intramolecular cyclization to form 1,4-butane sultone, especially at elevated temperatures.[6][7][8][9] Additionally, if your nucleophile has multiple reactive sites (e.g., both N and O), you may get a mixture of products.
Potential Side Reaction Pathway:
Caption: Competing reaction pathways for sodium 4-bromobutane-1-sulfonate.
Troubleshooting Strategies:
-
Minimize Intramolecular Cyclization:
-
Control Temperature: Avoid excessively high temperatures. If a higher temperature is needed to drive the desired alkylation, carefully monitor the reaction for the appearance of the sultone byproduct.
-
Use a More Reactive Nucleophile: A more potent nucleophile will favor the intermolecular reaction over the intramolecular cyclization.
-
-
Control N- vs. O-Alkylation: For nucleophiles with both nitrogen and oxygen atoms (e.g., amino phenols, amides), the site of alkylation can be influenced by the reaction conditions.
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Solvent: Polar protic solvents can favor N-alkylation, while polar aprotic solvents may favor O-alkylation.
-
Counter-ion: The choice of base and the resulting counter-ion can influence the selectivity.
-
Protecting Groups: If selectivity is a persistent issue, consider using a protecting group strategy to block one of the reactive sites.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of sodium 4-bromobutane-1-sulfonate compared to other alkylating agents?
A1: The reactivity is generally comparable to other primary alkyl bromides in terms of the SN2 mechanism. However, its salt-like nature and associated poor solubility in many organic solvents is the most significant factor affecting its apparent reactivity in a given system.
Q2: What are the best solvents for reactions with sodium 4-bromobutane-1-sulfonate?
A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the best choices as they can help to dissolve the sodium sulfonate salt. If using a less polar solvent, a phase-transfer catalyst is highly recommended.
Q3: Can I use water as a co-solvent?
A3: Yes, especially when using a phase-transfer catalyst. A biphasic system with water and an organic solvent can be very effective. The sodium 4-bromobutane-1-sulfonate will reside primarily in the aqueous phase, and the PTC will transport it to the organic phase to react with the nucleophile.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are suitable techniques. The starting sulfonate is very polar and will likely have a low Rf value on silica gel. The alkylated product will be less polar.
Q5: What is the pKa of the nucleophile and why is it important?
A5: The pKa of the conjugate acid of your nucleophile is a good indicator of its basicity and nucleophilicity. A lower pKa (stronger acid) means the conjugate base is a weaker nucleophile. You will generally need a base strong enough to deprotonate your nucleophile to a significant extent to initiate the alkylation.
Experimental Protocols
General Protocol for N-Alkylation of an Amine with Sodium 4-bromobutane-1-sulfonate (with PTC)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.), sodium 4-bromobutane-1-sulfonate (1.1 eq.), potassium carbonate (1.5 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent: Add a suitable solvent system, for example, a 1:1 mixture of water and toluene.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol with Sodium 4-bromobutane-1-sulfonate (in a Polar Aprotic Solvent)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and dry DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: Add a solution of sodium 4-bromobutane-1-sulfonate (1.1 eq.) in a minimum amount of dry DMF dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]
- 4. ptcorganics.com [ptcorganics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 7. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]
- 8. 1,4-Butane sultone synthesis - chemicalbook [chemicalbook.com]
- 9. CN106397392A - 1,4-butane sultone and synthesis process thereof - Google Patents [patents.google.com]
How to prevent the formation of dimers with Sodium 4-bromobutane-1-sulphonate.
Welcome to the technical support center for Sodium 4-bromobutane-1-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted dimers and other side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of Sodium 4-bromobutane-1-sulfonate and why does it occur?
A1: Dimer formation refers to the intermolecular reaction of two molecules of Sodium 4-bromobutane-1-sulfonate to form a larger molecule, O,O'-bis(4-sulfonylbutane). This occurs because Sodium 4-bromobutane-1-sulfonate is a bifunctional compound, possessing both a nucleophilic sulfonate group and an electrophilic alkyl bromide. The sulfonate of one molecule can attack the carbon atom bonded to the bromine on another molecule in an SN2 reaction, leading to the formation of a dimer.
Q2: What is the primary competing side reaction to dimer formation?
A2: The main competing side reaction is an intramolecular cyclization, where the sulfonate group of a single molecule attacks the alkyl bromide on the same molecule. This results in the formation of a five-membered cyclic sulfonate ester, known as butane-1,4-sultone. This intramolecular reaction is often favored under specific conditions.
Q3: How do reaction conditions influence the formation of dimers versus the cyclized product (sultone)?
A3: The concentration of Sodium 4-bromobutane-1-sulfonate is a critical factor. High concentrations favor intermolecular reactions, leading to a higher yield of the dimer. Conversely, low concentrations promote intramolecular cyclization to the sultone, as the reactive ends of the same molecule are more likely to encounter each other.[1] The choice of solvent and temperature also plays a role in reaction kinetics.
Q4: Are there any general strategies to minimize the formation of all side products?
A4: Yes. To favor the desired reaction with a substrate, it is crucial to control the stoichiometry and addition rate of your reagents. Using the appropriate solvent and temperature for your specific target reaction is also key. For instance, polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High yield of dimer in the final product. | The concentration of Sodium 4-bromobutane-1-sulfonate was too high during the reaction. | Decrease the overall concentration of the reaction. Consider using high-dilution conditions where the Sodium 4-bromobutane-1-sulfonate is added slowly to the reaction mixture. |
| Significant amount of butane-1,4-sultone detected. | The reaction conditions (e.g., low concentration, specific solvent) are favoring the intramolecular cyclization. | If the sultone is an undesired byproduct, increasing the concentration of your primary nucleophile relative to Sodium 4-bromobutane-1-sulfonate can outcompete the intramolecular reaction. |
| Low overall yield and a mixture of products. | Reaction temperature may be too high, leading to multiple side reactions and decomposition. The chosen solvent may not be optimal for the desired reaction pathway. | Optimize the reaction temperature, starting with lower temperatures and gradually increasing. Screen different solvents to find one that selectively promotes the desired reaction. For SN2 reactions, polar aprotic solvents are often a good starting point.[2] |
| Difficulty in separating the desired product from the dimer. | The dimer has a significantly higher molecular weight and different polarity compared to the monomeric product. | Purification can often be achieved through column chromatography, recrystallization, or distillation under reduced pressure, depending on the physical properties of the desired product and the dimer. |
Experimental Protocols
Protocol: Minimizing Dimer Formation in a Nucleophilic Substitution Reaction
This protocol provides a general method for the reaction of Sodium 4-bromobutane-1-sulfonate with a generic nucleophile (Nu-) while minimizing dimer formation.
Materials:
-
Sodium 4-bromobutane-1-sulfonate
-
Nucleophile (Nu-H or Nu-Na+)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Base (if starting with Nu-H, e.g., NaH, K2CO3)
-
Reaction flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a dry reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Nucleophile Preparation:
-
If using a pre-formed salt (Nu-Na+), dissolve it in the anhydrous solvent in the reaction flask.
-
If using a neutral nucleophile (Nu-H), dissolve it in the solvent and add the base portion-wise at a suitable temperature (e.g., 0 °C for NaH) to generate the nucleophilic anion in situ.
-
-
Slow Addition of Alkylating Agent: Dissolve the Sodium 4-bromobutane-1-sulfonate in the anhydrous solvent in the dropping funnel. Add this solution dropwise to the stirred solution of the nucleophile over an extended period (e.g., 2-4 hours). This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the nucleophile over self-reaction (dimerization).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS) to determine the consumption of the starting materials.
-
Work-up and Purification: Once the reaction is complete, quench the reaction appropriately (e.g., by adding water or a saturated ammonium chloride solution). Extract the product into a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation to separate the desired product from any formed dimer and other impurities.
Visualizations
Caption: Factors influencing dimer vs. sultone formation.
References
Technical Support Center: Scaling Up Reactions with Sodium 4-bromobutane-1-sulphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-bromobutane-1-sulphonate. The information provided is intended to assist in overcoming common challenges encountered during the scale-up of chemical reactions involving this reagent.
Troubleshooting Guide
Problem 1: Poor Solubility or Precipitation of this compound During Reaction
Question: My reaction mixture is becoming heterogeneous, and I suspect the this compound is precipitating out of solution upon scale-up. How can I address this?
Answer:
Precipitation of this compound during a reaction is a common issue when scaling up, primarily due to its salt-like nature and limited solubility in many common organic solvents. Here are several strategies to mitigate this problem:
-
Solvent System Optimization: The choice of solvent is critical. While highly polar aprotic solvents like DMF and DMSO offer good solubility, they can be problematic to remove at scale. A mixture of solvents is often the most practical approach. Consider the following:
-
Co-solvent Systems: Employing a co-solvent system can significantly enhance solubility. For instance, mixtures of a less polar solvent (like THF or acetone) with a more polar one (such as methanol or water in small amounts) can be effective. Experiment with different ratios to find the optimal balance for your specific reaction.
-
Solubility Data: While comprehensive public data is limited, internal solubility studies are highly recommended before scale-up. A summary of general solubility behavior is provided in Table 1.
-
-
Temperature Control: Increasing the reaction temperature can improve the solubility of the sulfonate. However, this must be balanced with the thermal stability of your reactants and products, and the potential for increased side reactions.
-
Order of Addition: Adding the this compound portion-wise or as a solution in a suitable solvent to the reaction mixture can prevent localized high concentrations and subsequent precipitation.
-
Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the sulfonate anion into the organic phase, even if its solubility is low.
Table 1: General Solubility of this compound in Common Solvents
| Solvent | General Solubility at Room Temperature | Notes |
| Water | High | May not be suitable for all organic reactions. |
| Methanol | Moderate | Can be a useful co-solvent. |
| Ethanol | Low to Moderate | |
| Acetone | Sparingly soluble | Often used in the synthesis of Busulfan.[1][2] |
| Tetrahydrofuran (THF) | Sparingly soluble | Can be used as a reaction solvent, potentially with a co-solvent.[1][2] |
| Acetonitrile | Sparingly soluble | Another potential reaction solvent.[1][2] |
| Dichloromethane (DCM) | Very Low | |
| Toluene | Very Low |
Experimental Protocol: Screening for Optimal Solvent Systems
-
Preparation of Saturated Solutions: In separate vials, add a known excess amount of this compound to a fixed volume of each solvent or solvent mixture you wish to test.
-
Equilibration: Agitate the vials at a constant temperature (e.g., your intended reaction temperature) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: Carefully filter the saturated solutions to remove undissolved solid. Analyze the concentration of the dissolved sulfonate in the filtrate using a suitable analytical technique (e.g., HPLC with a suitable detector or ion chromatography).
-
Data Comparison: Compare the solubility values across the different solvent systems to identify the most promising candidates for your scale-up reaction.
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Problem 2: Formation of Impurities and By-products
Question: I am observing significant impurity formation in my reaction at a larger scale, which was not a major issue in the lab. What are the likely impurities and how can I control them?
Answer:
Scaling up reactions can exacerbate impurity formation due to prolonged reaction times, localized temperature fluctuations, and changes in mixing efficiency. For reactions involving this compound, common impurities include:
-
Unreacted Starting Materials: Inefficient mixing or poor solubility can lead to incomplete conversion.
-
Products of Side Reactions: The bromide is a good leaving group, but under certain conditions, side reactions can occur.
-
Chlorinated By-products (in Busulfan Synthesis): A well-documented issue in the synthesis of busulfan is the formation of chlorinated impurities when using methanesulfonyl chloride. A more modern approach utilizes methanesulfonic anhydride to circumvent this problem.[1][2]
-
Dialkylated Products: If the nucleophile has multiple reactive sites, over-alkylation can be a problem.
Strategies for Impurity Control:
-
Raw Material Quality: Ensure the purity of your starting materials, including the this compound.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.[1][2]
-
Temperature Control: Maintain strict temperature control to minimize the formation of thermally-driven by-products.
-
Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. Adding the alkylating agent slowly to the nucleophile can often minimize the formation of over-alkylated products.
-
Alternative Reagents: As in the case of busulfan synthesis, consider alternative reagents that may offer a cleaner reaction profile.
Table 2: Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Poor solubility, inefficient mixing, insufficient reaction time. | Optimize solvent system, improve agitation, increase reaction time or temperature. |
| Chlorinated By-products (Busulfan) | Use of methanesulfonyl chloride as a reactant. | Replace methanesulfonyl chloride with methanesulfonic anhydride.[1][2] |
| Dialkylated Products | Excess of this compound, reactive nucleophile. | Use a slight excess of the nucleophile, slow addition of the alkylating agent. |
| Elimination Products | High reaction temperatures, strongly basic conditions. | Lower the reaction temperature, use a milder base. |
Experimental Protocol: Impurity Profiling by HPLC
-
Method Development: Develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the starting materials, desired product, and potential impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with a small amount of a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Sample Preparation: Take aliquots of your reaction mixture at different time points. Quench the reaction if necessary and dilute the sample with a suitable solvent to a concentration appropriate for HPLC analysis.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Identification and Quantification: Identify the peaks corresponding to your starting materials and product by comparing their retention times with authentic standards. The area of the peaks can be used to quantify the relative amounts of each component and track the progress of the reaction and the formation of impurities over time.
Signaling Pathway for Impurity Formation in Busulfan Synthesis
Caption: Comparison of synthetic routes for Busulfan.
Problem 3: Thermal Runaway and Exothermic Reactions
Question: My reaction is highly exothermic, and I am concerned about maintaining control during scale-up. What are the key safety considerations?
Answer:
Sulfonation and alkylation reactions are often exothermic and require careful thermal management to prevent a runaway reaction. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.
Key Safety Measures:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise. This data is essential for designing an adequate cooling system. A heat flow calorimetry study of an aromatic sulfonation showed a heat of reaction of 144.2 kJ/kg and an adiabatic temperature rise of 104°C.
-
Cooling Capacity: Ensure that the reactor's cooling system is capable of removing the heat generated by the reaction at the desired production rate.
-
Controlled Addition: Add the limiting reagent at a controlled rate to manage the rate of heat generation. The addition rate should be such that the cooling system can maintain the desired reaction temperature.
-
Emergency Cooling and Quenching: Have a documented plan for emergency cooling (e.g., a backup cooling system) and for quenching the reaction (e.g., adding a chemical inhibitor or a cold, inert solvent) in case of a cooling failure.
-
Process Safety Management (PSM): Implement a comprehensive PSM program that includes a thorough hazard analysis, written operating procedures, employee training, and management of change procedures.
Table 3: Key Parameters from Reaction Calorimetry
| Parameter | Description | Importance for Scale-Up |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed by the reaction. | Determines the total cooling duty required for the batch. |
| Heat Flow (Qr) | The rate at which heat is generated by the reaction. | Dictates the required heat removal rate of the reactor's cooling system. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the heat of reaction were to be absorbed by the reaction mass without any cooling. | A key indicator of the severity of a potential runaway reaction. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in the event of a cooling failure. | Crucial for assessing the risk of secondary decomposition reactions. |
Logical Flow for Thermal Hazard Assessment
Caption: Workflow for assessing thermal hazards.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Q2: Can I use this compound in aqueous conditions?
A2: Yes, this compound is soluble in water and can be used in aqueous reaction media, often in the presence of a co-solvent to aid the solubility of the organic substrate.
Q3: What are the main safety hazards associated with this compound?
A3: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the disappearance of the starting materials and the appearance of the product over time.
Q5: Are there any specific materials of construction I should be aware of for my reactor when working with this compound?
A5: For most applications at a laboratory or pilot scale, glass-lined or stainless steel reactors are suitable. However, it is always important to consider the compatibility of all reactants, solvents, and potential by-products with the materials of construction to prevent corrosion or other unwanted reactions. The presence of bromide ions could potentially be corrosive to some grades of stainless steel under certain conditions.
References
Removal of unreacted Sodium 4-bromobutane-1-sulphonate from the reaction mixture.
Topic: Removal of Unreacted Sodium 4-bromobutane-1-sulphonate
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound from my reaction mixture?
A1: Residual this compound can interfere with downstream processes and compromise the purity of your final product. As an ionic and reactive alkylating agent, it can potentially react with subsequent reagents, lead to the formation of impurities, and complicate product isolation and characterization.
Q2: What are the key physical properties of this compound that influence its removal?
A2: this compound is a salt, making it highly polar and generally soluble in aqueous solutions. Conversely, it exhibits low solubility in many common organic solvents. This significant difference in solubility is the primary principle exploited for its removal from less polar organic products.
Q3: What are the primary methods for removing this compound?
A3: The most common and effective methods for removing this water-soluble impurity from a reaction mixture containing a less polar organic product are:
-
Aqueous Extraction (Liquid-Liquid Extraction): Washing the organic reaction mixture with water or a brine solution to selectively partition the ionic sulfonate into the aqueous phase.
-
Precipitation/Crystallization: Exploiting the low solubility of the sulfonate in certain organic solvents to precipitate it out of the solution containing the desired product.
Troubleshooting Guides
This section provides solutions to common issues encountered during the removal of this compound.
Issue 1: Emulsion formation during aqueous extraction.
Cause: The presence of both polar and non-polar components, sometimes including the product itself acting as a surfactant, can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, making separation difficult.
Solutions:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own with time.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent with a lower or higher density can sometimes alter the properties of the organic phase enough to facilitate separation.
Issue 2: The desired product is partially soluble in the aqueous wash.
Cause: If your product has some degree of water solubility, you may experience product loss during the aqueous extraction process.
Solutions:
-
Back-Extraction: After the initial separation, extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. This can be repeated multiple times.
-
Salting Out: Before extraction, saturate the aqueous phase with a salt like sodium chloride. This can decrease the solubility of the organic product in the aqueous layer.
Issue 3: Precipitation of the desired product during the removal of the sulfonate.
Cause: If the desired product has low solubility in the chosen organic solvent, it may precipitate out along with or instead of the this compound.
Solutions:
-
Solvent Selection: Choose an organic solvent in which your product is highly soluble, but the sulfonate salt has minimal solubility.
-
Temperature Adjustment: Gently warming the mixture may increase the solubility of your product, allowing for the selective precipitation of the sulfonate upon cooling.
Data Presentation
The following table summarizes the solubility of this compound in various solvents. This data is crucial for selecting the appropriate solvent for extraction or precipitation.
| Solvent | Formula | Polarity | Solubility of this compound |
| Water | H₂O | High | Highly Soluble |
| Methanol | CH₃OH | High | Moderately Soluble |
| Ethanol | C₂H₅OH | High | Sparingly Soluble |
| Acetone | C₃H₆O | Medium | Low Solubility |
| Acetonitrile | C₂H₃N | Medium | Low Solubility |
| Dichloromethane | CH₂Cl₂ | Low | Very Low Solubility / Insoluble |
| Ethyl Acetate | C₄H₈O₂ | Low | Very Low Solubility / Insoluble |
| Diethyl Ether | C₄H₁₀O | Low | Very Low Solubility / Insoluble |
| Hexane | C₆H₁₄ | Very Low | Insoluble |
Note: "Highly Soluble" indicates that a significant amount will dissolve. "Sparingly Soluble" and "Low Solubility" suggest that only a small amount will dissolve. "Insoluble" indicates negligible dissolution. For precise quantitative data, experimental determination is recommended as literature values for this specific compound are scarce.
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
This protocol is suitable when the desired product is soluble in a water-immiscible organic solvent.
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the dissolved this compound.
-
Drain the lower layer. Note: The organic layer may be the upper or lower layer depending on its density relative to water.
-
Repeat the washing step (steps 2-5) two more times with fresh deionized water.
-
To further remove residual water and any remaining ionic impurities, perform a final wash with a saturated brine solution.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent to obtain the purified organic solution.
Protocol 2: Removal by Precipitation/Crystallization
This protocol is effective when the desired product is soluble in an organic solvent in which this compound is poorly soluble.
Methodology:
-
If the reaction was performed in a solvent in which the sulfonate is soluble (e.g., DMF, DMSO), first remove this solvent under reduced pressure.
-
Redissolve the crude reaction mixture in a minimal amount of a hot organic solvent in which the desired product is soluble but the sulfonate is not (e.g., hot ethanol or isopropanol).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize the precipitation of the this compound.
-
Collect the precipitated sulfonate by vacuum filtration, washing the solid with a small amount of the cold organic solvent.
-
The filtrate now contains the purified product. The solvent can be removed under reduced pressure to isolate the final product.
Mandatory Visualizations
Caption: Decision workflow for selecting the appropriate removal method.
Caption: Step-by-step workflow for the aqueous extraction protocol.
Impact of moisture on the stability and reactivity of Sodium 4-bromobutane-1-sulphonate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of moisture on the stability and reactivity of Sodium 4-bromobutane-1-sulfonate.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Sodium 4-bromobutane-1-sulfonate due to the presence of moisture.
| Issue | Potential Cause | Recommended Action |
| Low or no product yield in alkylation reactions. | Hydrolysis of Sodium 4-bromobutane-1-sulfonate: The presence of moisture can lead to the hydrolysis of the bromo- group to a hydroxyl group, rendering the reagent inactive for alkylation. | 1. Ensure all solvents and reagents are rigorously dried before use. 2. Handle Sodium 4-bromobutane-1-sulfonate in a controlled atmosphere (e.g., glove box or under an inert gas like argon or nitrogen). 3. Use freshly opened or properly stored bottles of the reagent. 4. Consider the use of molecular sieves to dry the reaction mixture. |
| Inconsistent reaction rates or product purity. | Variable moisture content in the starting material: The hygroscopic nature of the salt can lead to batch-to-batch variability in water content, affecting reaction kinetics and potentially leading to side reactions. | 1. Determine the water content of your Sodium 4-bromobutane-1-sulfonate batch using Karl Fischer titration before each experiment. 2. Adjust the molar ratio of reactants based on the determined purity of the starting material. 3. Store the reagent in a desiccator over a strong drying agent. |
| Appearance of an unexpected, more polar byproduct in TLC or LC-MS analysis. | Formation of Sodium 4-hydroxybutane-1-sulfonate: This is the primary hydrolysis product and will have a different retention time/factor compared to the starting material. | 1. Confirm the identity of the byproduct by comparing its spectral data (e.g., NMR, MS) with that of a known standard of Sodium 4-hydroxybutane-1-sulfonate. 2. If hydrolysis is confirmed, implement stricter moisture control measures as outlined above. |
| Caking or clumping of the solid reagent. | Absorption of atmospheric moisture: This is a physical indication of the hygroscopic nature of the material. | 1. Store the reagent in a tightly sealed container in a desiccator. 2. If clumping is observed, gently break up the solid under an inert atmosphere before weighing. Note that this indicates significant moisture absorption, and the material's purity should be checked. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Sodium 4-bromobutane-1-sulfonate in the presence of moisture?
A1: The primary degradation pathway is the hydrolysis of the carbon-bromine bond to form Sodium 4-hydroxybutane-1-sulfonate and hydrobromic acid. This nucleophilic substitution reaction replaces the good leaving group (bromide) with a hydroxyl group from water.
Caption: Hydrolysis of Sodium 4-bromobutane-1-sulfonate.
Q2: How can I quantify the water content in my sample of Sodium 4-bromobutane-1-sulfonate?
A2: Karl Fischer titration is the recommended method for accurately determining the water content in solid samples. It is a highly sensitive technique that specifically reacts with water. A detailed experimental protocol is provided below.
Q3: What are the recommended storage conditions for Sodium 4-bromobutane-1-sulfonate?
A3: To maintain its stability and reactivity, Sodium 4-bromobutane-1-sulfonate should be stored in a tightly sealed container, in a cool, dry place, preferably in a desiccator containing a suitable desiccant such as phosphorus pentoxide or silica gel.
Q4: Can I use Sodium 4-bromobutane-1-sulfonate that has been exposed to moisture?
A4: It is not recommended. Exposure to moisture will lead to hydrolysis, reducing the purity and efficacy of the reagent in alkylation reactions. If its use is unavoidable, the purity should be assessed by techniques like NMR or HPLC, and the amount used in the reaction should be adjusted accordingly.
Data Presentation
Table 1: Effect of Moisture on the Purity of Sodium 4-bromobutane-1-sulfonate (Illustrative Data)
| Exposure Time to 50% Relative Humidity (hours) | Water Content (%) (by Karl Fischer) | Purity (%) (by HPLC) |
| 0 | 0.1 | 99.5 |
| 24 | 1.5 | 95.2 |
| 48 | 3.2 | 90.1 |
| 72 | 5.8 | 84.6 |
Note: This table presents illustrative data to demonstrate the expected trend. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a sample of Sodium 4-bromobutane-1-sulfonate.
Apparatus:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Analytical Balance
-
Spatula
-
Syringe and needle (for liquid samples/standards)
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Water standard for titer determination
Procedure:
-
Titer Determination:
-
Add the appropriate volume of anhydrous solvent to the titration vessel.
-
Titrate to a stable endpoint to remove any residual moisture in the solvent.
-
Accurately add a known amount of water standard to the vessel.
-
Titrate to the endpoint. The titrator will calculate the titer of the Karl Fischer reagent (mg H₂O/mL reagent).
-
-
Sample Analysis:
-
Accurately weigh a sample of Sodium 4-bromobutane-1-sulfonate (typically 50-100 mg, depending on the expected water content).
-
Quickly transfer the sample to the pre-titered titration vessel.
-
Titrate to a stable endpoint.
-
-
Calculation:
-
The instrument will automatically calculate the percentage of water in the sample based on the sample weight, the volume of titrant used, and the predetermined titer.
-
Caption: Karl Fischer Titration Workflow.
Protocol 2: Analysis of Hydrolysis by HPLC
Objective: To separate and quantify Sodium 4-bromobutane-1-sulfonate and its hydrolysis product, Sodium 4-hydroxybutane-1-sulfonate.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH 3.0). A typical gradient could be 5% to 50% acetonitrile over 20 minutes.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of Sodium 4-bromobutane-1-sulfonate and Sodium 4-hydroxybutane-1-sulfonate in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase.
-
Injection: Inject the standard and sample solutions onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Quantification: Determine the peak areas for Sodium 4-bromobutane-1-sulfonate and Sodium 4-hydroxybutane-1-sulfonate in the sample chromatogram and quantify using the calibration curve generated from the standards.
Caption: HPLC Analysis Workflow.
Protocol 3: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of Sodium 4-bromobutane-1-sulfonate.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher)
-
NMR tubes
Solvent:
-
Deuterated water (D₂O)
Procedure:
-
Sample Preparation: Dissolve a known amount of Sodium 4-bromobutane-1-sulfonate in D₂O in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum immediately after dissolution and at subsequent time intervals.
-
Analysis:
-
Sodium 4-bromobutane-1-sulfonate: Look for the characteristic triplet corresponding to the methylene group adjacent to the bromine atom (CH₂-Br), typically around 3.5-3.7 ppm.
-
Sodium 4-hydroxybutane-1-sulfonate: Look for the appearance of a new triplet corresponding to the methylene group adjacent to the newly formed hydroxyl group (CH₂-OH), typically around 3.6-3.8 ppm.[1]
-
Quantification: The relative integration of these two signals can be used to estimate the extent of hydrolysis over time.
-
Caption: NMR Monitoring of Hydrolysis.
References
Refining the workup procedure for Sodium 4-bromobutane-1-sulphonate reactions.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the workup procedure for reactions involving Sodium 4-bromobutane-1-sulfonate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of Sodium 4-bromobutane-1-sulfonate in organic synthesis?
Sodium 4-bromobutane-1-sulfonate is primarily used as an alkylating agent to introduce a butylsulfonate moiety onto various nucleophiles. Its applications include the synthesis of ionic liquids, surfactants, and as a linker in the development of pharmaceutical compounds.[1] It is also a key intermediate in the preparation of other chemical products.[2]
Q2: What are the key safety precautions to consider when working with Sodium 4-bromobutane-1-sulfonate?
Q3: What are suitable solvents for reactions involving Sodium 4-bromobutane-1-sulfonate?
The choice of solvent depends on the specific reaction and the nucleophile being used. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often suitable for alkylation reactions with this reagent. In some cases, aqueous solutions or biphasic systems can also be employed, particularly in reactions with inorganic nucleophiles.[2][4]
Q4: How can I monitor the progress of a reaction involving Sodium 4-bromobutane-1-sulfonate?
Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a common method to track the consumption of the starting materials and the formation of the product.[5] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized, depending on the volatility and stability of the compounds involved. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture.
Troubleshooting Guides
This section addresses common issues that may arise during reactions and workup procedures involving Sodium 4-bromobutane-1-sulfonate.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Low Reactivity of Nucleophile | Increase the reaction temperature.[4] Consider using a stronger base to deprotonate the nucleophile, if applicable. |
| Poor Solubility of Reactants | Screen different solvents or solvent mixtures to ensure all reactants are sufficiently soluble.[4] For biphasic systems, a phase-transfer catalyst may be beneficial. |
| Decomposition of Reactant or Product | Check the stability of your compounds under the reaction conditions.[5] If necessary, lower the reaction temperature and extend the reaction time. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. An excess of the nucleophile may be required in some cases. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Elimination Reaction | The bromide can undergo elimination to form but-1-ene-1-sulfonate. Use a less hindered, non-nucleophilic base if a base is required. Lowering the reaction temperature can also favor substitution over elimination. |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) may compete with the intended nucleophile. Switch to a non-nucleophilic solvent. |
| Over-alkylation | If the nucleophile has multiple reactive sites, over-alkylation can occur. Use a limiting amount of Sodium 4-bromobutane-1-sulfonate or protect other reactive sites. |
Issue 3: Difficult Workup and Purification
| Possible Cause | Suggested Solution | | Product is Water-Soluble | If your product is a salt or highly polar, it may remain in the aqueous layer during extraction.[5] Saturate the aqueous layer with brine to decrease the polarity and extract with a more polar organic solvent like ethyl acetate or butanol. Alternatively, consider precipitation or crystallization for purification. | | Formation of Emulsions | Emulsions can form during aqueous workup, especially if surfactants are formed.[5] Add brine to break the emulsion or filter the mixture through a pad of celite. | | Residual Starting Material | If the starting material is difficult to separate from the product, optimize the reaction to go to completion. Chromatographic purification may be necessary. |
Experimental Protocols
Representative Protocol: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the reaction of Sodium 4-bromobutane-1-sulfonate with a primary amine.
Materials:
-
Sodium 4-bromobutane-1-sulfonate
-
Primary amine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq), Sodium 4-bromobutane-1-sulfonate (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of N-Alkylation Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetonitrile | 60 | 24 | 45 | 85 |
| 2 | DMF | 60 | 24 | 65 | 90 |
| 3 | DMSO | 60 | 24 | 62 | 88 |
| 4 | DMF | 80 | 12 | 85 | 95 |
| 5 | DMF | 100 | 12 | 82 | 93 (minor side products observed) |
Mandatory Visualizations
Caption: General experimental workflow for an N-alkylation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Sodium 4-bromobutane-1-sulphonate | C4H8BrNaO3S | CID 23663700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]
- 3. This compound | 53535-08-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Sodium 4-bromobutane-1-sulfonate and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of an appropriate alkylating agent is paramount to the success of a reaction. This guide provides an objective comparison of Sodium 4-bromobutane-1-sulfonate with other commonly used alkylating agents. We will delve into the mechanistic nuances, present available experimental data, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
Sodium 4-bromobutane-1-sulfonate is a bifunctional molecule possessing both a bromine atom and a sulfonate group. This structure allows it to act as an alkylating agent, introducing a butylsulfonate moiety to a nucleophile. Its primary advantages lie in the introduction of a highly polar and water-soluble sulfonate group, which can be beneficial in modifying the physicochemical properties of target molecules, such as in the synthesis of ionic liquids, zwitterionic surfactants, and probes for biological systems.
Compared to traditional alkyl halides like 1-bromobutane, the presence of the sulfonate group can influence its reactivity and solubility. While direct kinetic comparisons are scarce in the literature, the principles of nucleophilic substitution reactions provide a framework for understanding its behavior relative to other alkylating agents.
Theoretical Comparison of Alkylating Agents
The reactivity of an alkylating agent in a nucleophilic substitution reaction (typically S(_N)2 for primary alkyl halides and sulfonates) is primarily governed by three factors: the nature of the leaving group, the steric hindrance at the reaction center, and the electrophilicity of the carbon atom.
Leaving Group Ability: A good leaving group is a weak base that is stable in solution after it departs. Both bromide (Br⁻) and sulfonate (RSO₃⁻) ions are excellent leaving groups because they are the conjugate bases of strong acids (HBr and sulfonic acids, respectively). The sulfonate group is an excellent leaving group due to the resonance stabilization of the negative charge across the three oxygen atoms.[1] This makes alkyl sulfonates' reactivity comparable to, and sometimes greater than, that of alkyl bromides.
Steric Hindrance: Sodium 4-bromobutane-1-sulfonate is a primary alkyl bromide, meaning the electrophilic carbon is not sterically hindered.[2][3] This lack of steric hindrance favors an S(_N)2 reaction mechanism, similar to other primary alkyl halides like methyl iodide or 1-bromobutane.[2][3]
Electrophilicity: The electron-withdrawing nature of the sulfonate group can have a modest impact on the electrophilicity of the carbon atom bearing the bromine, potentially influencing the reaction rate.
Performance Comparison: Quantitative Data
| Alkylating Agent | Nucleophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromobutane | Imidazole | Na⁺-Norit Carbon | None (Dry Media) | 60 | 2 | ~50% | [4][5] |
| 1-Bromobutane | Imidazole | Cs⁺-Norit Carbon | None (Dry Media) | 60 | 2 | ~70% | [4][5] |
| 1-Bromobutane | Imidazole | Potassium Hydroxide | Toluene | 75-115 | - | High | [6] |
| Methyl Iodide | Various | Various | Various | Various | Various | Generally High | [7] |
| Dimethyl Sulfate | Various | Various | Various | Various | Various | Generally High | [1][7] |
Note: The yields for 1-bromobutane in the alkylation of imidazole demonstrate moderate to high reactivity under specific catalytic conditions. It is expected that Sodium 4-bromobutane-1-sulfonate would exhibit similar reactivity at the bromide position, with the added functionality of the sulfonate group. The choice between Sodium 4-bromobutane-1-sulfonate and a simple alkyl halide would therefore primarily depend on the desired final product properties.
Experimental Protocols
General Protocol for N-alkylation of Imidazole with 1-Bromobutane
This protocol is based on the alkylation of imidazole using 1-bromobutane and can be adapted for use with Sodium 4-bromobutane-1-sulfonate for the synthesis of zwitterionic imidazolium butane sulfonate.
Materials:
-
Imidazole
-
1-Bromobutane (or Sodium 4-bromobutane-1-sulfonate)
-
Base (e.g., Potassium Hydroxide or a supported basic catalyst like Cs⁺-Norit)
-
Solvent (e.g., Toluene or solvent-free for supported catalysts)
-
Standard laboratory glassware and stirring apparatus
Procedure (adapted from[4][5][6]):
-
Solvent-based reaction: To a solution of imidazole (1 equivalent) in toluene, add powdered potassium hydroxide (1.1 equivalents).
-
Heat the mixture to a temperature between 75-115°C with vigorous stirring.
-
Slowly add 1-bromobutane (1 equivalent) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the solid inorganic salts and wash with toluene.
-
The filtrate containing the product can be further purified by distillation or chromatography.
Procedure for supported catalyst (solvent-free):
-
In a reaction vessel, mix imidazole (5 mmol) and the alkali-metal promoted carbon catalyst (e.g., Cs⁺-Norit, 0.05 g).
-
Add 1-bromobutane (15 mmol).
-
Heat the mixture to 60°C and stir for the desired time (e.g., 2 hours).
-
After the reaction, the product can be extracted from the solid catalyst with a suitable solvent and then purified.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflow for an S(_N)2 reaction and a typical experimental setup for the synthesis of a zwitterionic compound using Sodium 4-bromobutane-1-sulfonate.
References
- 1. researchgate.net [researchgate.net]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Validating the Structure of Products from Sodium 4-bromobutane-1-sulphonate Reactions by NMR: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile reagent, Sodium 4-bromobutane-1-sulfonate, is a cornerstone in synthetic chemistry, particularly for the introduction of a sulfobutyl moiety onto various nucleophiles. This modification is often employed to enhance the aqueous solubility of drug candidates and other biologically active molecules. Rigorous structural validation of the resulting products is paramount to ensure the desired chemical transformation has occurred and to rule out the formation of isomeric impurities. While several analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and informative method for unambiguous structure elucidation in solution.
This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the validation of products arising from the reaction of Sodium 4-bromobutane-1-sulfonate with amines, phenols, and thiols. It includes expected NMR spectral data, detailed experimental protocols, and a discussion of the strengths and limitations of each method.
Comparison of Structural Validation Techniques
The choice of analytical technique for product validation depends on the specific information required. While techniques like Mass Spectrometry and Elemental Analysis provide crucial information about mass and elemental composition, NMR provides a detailed map of the molecular structure.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformation in solution. Unambiguous identification of isomers. | Provides a complete structural picture. Quantitative. Non-destructive. | Relatively low sensitivity compared to MS. Requires pure samples for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | Does not provide detailed connectivity information. Isomers often cannot be distinguished. |
| HPLC/UPLC | Purity assessment and separation of components in a mixture. Retention time is characteristic but not definitive for structure. | Excellent for determining purity and quantifying components. Can be coupled with other detectors (MS, UV). | Not a standalone structure elucidation technique. |
| Elemental Analysis | Percentage composition of C, H, N, S, etc. | Confirms the empirical formula of a pure compound. | Requires a pure sample. Does not distinguish between isomers. Provides no information on connectivity. |
NMR for Structural Validation: Expected Products and Spectral Data
The reaction of Sodium 4-bromobutane-1-sulfonate with a nucleophile (Nu-H) proceeds via a nucleophilic substitution reaction, where the nucleophile displaces the bromide ion.
Reaction Scheme:
Caption: General reaction of Sodium 4-bromobutane-1-sulfonate with a nucleophile.
The key to NMR validation is to identify the signals corresponding to the 4-sulfobutyl chain and the changes in the chemical shifts of the nucleophile upon alkylation.
Predicted ¹H and ¹³C NMR Data for Sulfobutylated Products
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the products of Sodium 4-bromobutane-1-sulfonate with a primary amine (butylamine), a phenol, and a thiol (butanethiol). These predictions are based on established principles of NMR spectroscopy and data from closely related structures. The protons of the butyl chain are labeled as α, β, γ, and δ, starting from the connection to the nucleophile.
Product 1: Sodium 4-(butylamino)butane-1-sulfonate
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Nu-C H₂-(CH₂)₂-CH₃ | ~ 2.5 - 2.7 (t) | ~ 49 |
| Nu-(CH₂)₂-C H₂-CH₃ | ~ 1.4 - 1.6 (m) | ~ 32 |
| Nu-(CH₂)₃-C H₃ | ~ 0.9 (t) | ~ 14 |
| α -CH₂ | ~ 2.8 - 3.0 (t) | ~ 48 |
| β -CH₂ | ~ 1.7 - 1.9 (m) | ~ 25 |
| γ -CH₂ | ~ 1.9 - 2.1 (m) | ~ 22 |
| δ -CH₂ | ~ 2.9 - 3.1 (t) | ~ 51 |
Product 2: Sodium 4-phenoxybutane-1-sulfonate
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~ 6.9 - 7.3 (m) | ~ 114 - 158 |
| α -CH₂ | ~ 4.0 - 4.2 (t) | ~ 67 |
| β -CH₂ | ~ 1.9 - 2.1 (m) | ~ 26 |
| γ -CH₂ | ~ 2.1 - 2.3 (m) | ~ 22 |
| δ -CH₂ | ~ 2.9 - 3.1 (t) | ~ 51 |
Product 3: Sodium 4-(butylthio)butane-1-sulfonate
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Nu-C H₂-(CH₂)₂-CH₃ | ~ 2.5 - 2.7 (t) | ~ 32 |
| Nu-(CH₂)₂-C H₂-CH₃ | ~ 1.5 - 1.7 (m) | ~ 31 |
| Nu-(CH₂)₃-C H₃ | ~ 0.9 (t) | ~ 14 |
| α -CH₂ | ~ 2.6 - 2.8 (t) | ~ 31 |
| β -CH₂ | ~ 1.7 - 1.9 (m) | ~ 28 |
| γ -CH₂ | ~ 1.9 - 2.1 (m) | ~ 22 |
| δ -CH₂ | ~ 2.9 - 3.1 (t) | ~ 51 |
Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration. Multiplicities are abbreviated as t (triplet) and m (multiplet).
Experimental Protocols
General Synthesis of Sulfobutylated Compounds
A general procedure for the synthesis of sulfobutylated compounds using Sodium 4-bromobutane-1-sulfonate is as follows:
-
Dissolve the nucleophile (amine, phenol, or thiol; 1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or water).
-
Add a base (e.g., K₂CO₃, Et₃N, or NaOH; 1.1 eq.) if the nucleophile is not basic enough to drive the reaction.
-
Add Sodium 4-bromobutane-1-sulfonate (1.0 eq.) to the mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
NMR Sample Preparation and Analysis
A standard protocol for NMR analysis is as follows:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.
-
Assign the signals to the respective protons and carbons in the molecule.
Visualization of Workflows
Experimental Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and structural validation of sulfobutylated products.
Logical Flow for Method Comparison
A comparative study of the reactivity of different brominated alkyl sulfonates.
For Researchers, Scientists, and Drug Development Professionals
The reactivity of alkylating agents is a critical parameter in organic synthesis and medicinal chemistry. Brominated alkyl sulfonates, possessing two potential leaving groups, offer a unique platform for designing reactive intermediates. This guide provides a comparative study of the reactivity of different brominated alkyl sulfonates, supported by experimental data and detailed methodologies.
Factors Influencing Reactivity
The reactivity of brominated alkyl sulfonates in nucleophilic substitution and elimination reactions is primarily governed by two key factors:
-
The Nature of the Sulfonate Ester: The leaving group ability of the sulfonate ester plays a crucial role. Electron-withdrawing groups on the sulfonate moiety enhance its stability as an anion, making it a better leaving group. The general order of reactivity for commonly used sulfonates is: Triflate (OTf) > Tosylate (OTs) ≈ Brosylate (OBs) > Mesylate (OMs)
-
The Position of the Bromine Atom: The location of the bromine atom on the alkyl chain relative to the sulfonate group significantly impacts reactivity through inductive effects and potential neighboring group participation.
Comparative Reactivity Data
The following table summarizes the expected trend in reactivity for a series of brominated alkyl mesylates in a typical SN2 reaction, based on the inductive effect of the bromine atom. The electron-withdrawing nature of bromine is expected to decrease the electron density at the carbon center bearing the sulfonate, making it more electrophilic and thus more reactive towards nucleophiles. This effect diminishes as the distance between the bromine and the reaction center increases.
| Compound | Structure | Expected Relative Reactivity | Rationale |
| 2-Bromoethyl mesylate | BrCH₂CH₂OMs | Highest | Strongest electron-withdrawing inductive effect from the bromine at the β-position. |
| 3-Bromopropyl mesylate | BrCH₂CH₂CH₂OMs | Intermediate | The inductive effect of bromine is weaker at the γ-position compared to the β-position. |
| 4-Bromobutyl mesylate | BrCH₂CH₂CH₂CH₂OMs | Lowest | The inductive effect of bromine is further attenuated with increasing distance from the reaction center. |
Note: This table represents a qualitative prediction based on the inductive effect. Actual reaction rates can be influenced by other factors such as solvent and the specific nucleophile used.
Experimental Protocols
The reactivity of brominated alkyl sulfonates is typically determined by measuring the rates of solvolysis or nucleophilic substitution reactions.
General Experimental Protocol for Determining Solvolysis Rates
This protocol describes a general method for measuring the rate of hydrolysis (solvolysis in water) of a brominated alkyl sulfonate by monitoring the production of acid.
Materials:
-
Brominated alkyl sulfonate of interest
-
Appropriate solvent (e.g., water, aqueous ethanol)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
pH indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipette, and other standard laboratory glassware
Procedure:
-
A known concentration of the brominated alkyl sulfonate is dissolved in the chosen solvent in a reaction vessel.
-
The reaction vessel is placed in a constant temperature bath to maintain a stable reaction temperature.
-
At regular time intervals, an aliquot of the reaction mixture is withdrawn.
-
The withdrawn aliquot is immediately quenched (e.g., by adding to a cold solvent) to stop the reaction.
-
The amount of acid produced (sulfonic acid and hydrobromic acid) in the aliquot is determined by titration with a standardized solution of sodium hydroxide using a suitable indicator.
-
The concentration of the remaining brominated alkyl sulfonate at each time point is calculated from the amount of acid produced.
-
The rate constant (k) for the reaction is determined by plotting the natural logarithm of the concentration of the brominated alkyl sulfonate versus time. For a first-order reaction, this plot will be linear with a slope of -k.
Signaling Pathways and Reaction Mechanisms
The reaction of brominated alkyl sulfonates can proceed through various mechanisms, including direct nucleophilic substitution (SN2) and neighboring group participation (NGP).
SN2 Reaction Pathway
In a standard SN2 reaction, a nucleophile attacks the carbon atom bearing the sulfonate leaving group, leading to inversion of stereochemistry.
Caption: SN2 reaction pathway for a brominated alkyl mesylate.
Neighboring Group Participation by Bromine
When the bromine atom is in a suitable position (typically at the 3, 5, or 6-position relative to the leaving group), it can act as an internal nucleophile, displacing the sulfonate group to form a cyclic bromonium ion intermediate. This intermediate is then attacked by an external nucleophile. NGP often leads to an overall retention of stereochemistry and a significant rate enhancement compared to a similar compound without the participating group.
Caption: Reaction pathway involving neighboring group participation by bromine.
Logical Workflow for Reactivity Assessment
The systematic evaluation of the reactivity of a novel brominated alkyl sulfonate involves a logical progression of experiments.
Caption: Experimental workflow for assessing the reactivity of brominated alkyl sulfonates.
A Comparative Guide to Sodium 4-bromobutane-1-sulfonate and 1,4-dibromobutane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, bifunctional alkylating agents are indispensable tools for constructing complex molecular architectures. Among these, 4-carbon linkers like Sodium 4-bromobutane-1-sulfonate and 1,4-dibromobutane are frequently employed. While both serve to introduce a butyl chain, their distinct functionalities lead to significant differences in reactivity, solubility, and application. This guide provides an objective, data-driven comparison to inform reagent selection in research and development.
Physicochemical Properties and Reactivity Overview
The fundamental difference between the two reagents lies in their leaving groups and overall ionic character. 1,4-dibromobutane is a neutral, symmetric molecule with two bromide leaving groups. In contrast, Sodium 4-bromobutane-1-sulfonate is an asymmetric salt, featuring a bromide at one end and an ionic sulfonate group at the other.
This structural variance has profound implications:
-
Leaving Group Ability : In nucleophilic substitution (SN2) reactions, the rate is heavily influenced by the stability of the leaving group. Sulfonates (like butanesulfonate) are generally superior leaving groups compared to halides like bromide.[1][2] This is because they are the conjugate bases of strong acids, and the negative charge is effectively delocalized through resonance, making them more stable after departure.[3][4][5]
-
Solubility : Sodium 4-bromobutane-1-sulfonate's ionic nature imparts significant water solubility, making it suitable for aqueous or biphasic reaction conditions. 1,4-dibromobutane is poorly soluble in water and is typically used in organic solvents.
-
Reactivity Profile : With 1,4-dibromobutane, sequential substitution can lead to mono- or di-alkylated products. Sodium 4-bromobutane-1-sulfonate typically undergoes SN2 reaction at the carbon bearing the bromide, as the C-Br bond is more susceptible to nucleophilic attack than the C-SO3⁻ bond. The sulfonate group is retained, making this reagent ideal for synthesizing zwitterions or ionic liquids.[6][7]
Comparative Performance Data
Direct side-by-side comparisons in the literature are scarce; however, performance can be evaluated by examining analogous reactions under typical conditions. The following tables summarize quantitative data from representative applications.
Table 1: N-Alkylation Performance
N-alkylation is a common application for both reagents, crucial for the synthesis of pharmaceuticals and functional materials.
| Reagent | Substrate | Nucleophile | Conditions | Yield (%) | Reaction Time | Reference |
| 1,4-dibromobutane | N²-protected 2'-deoxyguanosine | Guanine N7 | DMF, Room Temp. | 60% | 14 days | [8] |
| Sodium 4-bromobutane-1-sulfonate | 1-methylimidazole | Imidazole N3 | Acetonitrile, Reflux | ~95% (typical) | 24 hours | [7] |
Note: The extended reaction time for 1,4-dibromobutane in this specific case is due to the complex substrate and desire for high regioselectivity.[8]
Table 2: S-Alkylation Performance
Thioether synthesis is another key transformation where these alkylating agents are utilized.
| Reagent | Substrate | Nucleophile | Conditions | Yield (%) | Reaction Time | Reference |
| 1,4-dibromobutane | Phenylacetonitrile | Thiophenol (generated in situ) | PTC, NaOH, Chloroform, 70°C | High (unspecified) | < 6 hours | [9] |
| Sodium 4-bromobutane-1-sulfonate | Thiophenol | Thiophenolate | Ethanol, Reflux | >90% (typical) | 4-8 hours | [10] |
Key Synthetic Applications and Logical Workflow
The choice between these two reagents is dictated by the desired properties of the final product.
Caption: Comparative reaction pathways for Sodium 4-bromobutane-1-sulfonate and 1,4-dibromobutane.
The diagram above illustrates the typical synthetic outcomes. Sodium 4-bromobutane-1-sulfonate is the reagent of choice for introducing a butylsulfonate moiety, leading directly to ionic liquids or zwitterionic intermediates. 1,4-dibromobutane provides a pathway to either mono-functionalized butyl bromide compounds or, via a second substitution, symmetric di-alkylated products.
Experimental Protocols
Protocol 1: Synthesis of a Zwitterionic Imidazolium Sulfonate
This protocol is representative of the use of Sodium 4-bromobutane-1-sulfonate in ionic liquid precursor synthesis.
-
Reagents & Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylimidazole (1.0 eq) and Sodium 4-bromobutane-1-sulfonate (1.05 eq).
-
Solvent Addition : Add acetonitrile to the flask to achieve a concentration of approximately 0.5 M.
-
Reaction : Heat the mixture to reflux (approx. 82°C) and stir vigorously for 24 hours. A white precipitate will form as the reaction progresses.
-
Workup : Cool the reaction mixture to room temperature. Filter the solid product using a Büchner funnel and wash the filter cake with cold acetonitrile (2 x 20 mL) to remove any unreacted starting materials.
-
Drying : Dry the resulting white solid under vacuum at 50°C to yield the pure zwitterionic product, 1-(4-sulfobutyl)-3-methylimidazolium.
Protocol 2: General N-Alkylation using 1,4-Dibromobutane
This protocol outlines a general procedure for mono-alkylation of an amine.
-
Reagents & Setup : To a three-neck flask under a nitrogen atmosphere, add the amine substrate (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition : Add 1,4-dibromobutane (3.0 to 5.0 eq to favor mono-alkylation) to the stirring suspension.
-
Reaction : Heat the mixture to 60-80°C and monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 8-16 hours).
-
Workup : Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction & Purification : Separate the organic layer. Wash with water, then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the mono-alkylated product.
Reagent Selection Workflow
To aid researchers in selecting the optimal reagent, the following decision-making workflow is provided.
Caption: Decision workflow for selecting between the two C4 alkylating agents.
Conclusion
The selection between Sodium 4-bromobutane-1-sulfonate and 1,4-dibromobutane is a clear choice based on synthetic goals.
-
Choose Sodium 4-bromobutane-1-sulfonate for synthesizing ionic liquids, zwitterions, or when high water solubility is paramount for the reaction or final product. Its sulfonate group offers a stable, built-in anionic component.
-
Choose 1,4-dibromobutane for traditional mono- or symmetric di-alkylation reactions in organic solvents. It is a cost-effective and widely used reagent for introducing a simple C4 linker between two nucleophilic sites or for preparing 4-bromobutyl derivatives.
By understanding their distinct chemical properties and reactivity profiles, researchers can effectively leverage these reagents to achieve their desired synthetic outcomes with greater efficiency and predictability.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Characterization of Impurities in Commercial Sodium 4-bromobutane-1-sulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium 4-bromobutane-1-sulfonate is a critical reagent in pharmaceutical and chemical synthesis, primarily utilized for introducing a butylsulfonate moiety into organic molecules. This process, known as sulfobutylation, can enhance the aqueous solubility and modify the pharmacokinetic properties of drug candidates. However, the purity of this reagent is paramount, as impurities can lead to unwanted side reactions, the formation of toxic byproducts, and complications in downstream processing and final product formulation.
This guide provides a comprehensive overview of the potential impurities in commercial Sodium 4-bromobutane-1-sulfonate, offers a comparison with alternative alkylating agents, and details the experimental protocols for impurity characterization.
Anticipated Impurity Profile of Sodium 4-bromobutane-1-sulfonate
The most common industrial synthesis of Sodium 4-bromobutane-1-sulfonate involves the reaction of 1,4-dibromobutane with sodium sulfite in an aqueous medium.[1][2] Based on this synthetic route and general chemical principles, a range of potential impurities can be anticipated. While specific quantitative data from commercial suppliers is often proprietary, a qualitative understanding of the impurity profile is essential for risk assessment and the development of appropriate analytical controls.
| Impurity Category | Potential Impurities | Potential Source |
| Starting Materials | 1,4-Dibromobutane | Incomplete reaction.[3][4] |
| Sodium Sulfite | Excess reagent, incomplete reaction.[5][6][7] | |
| Byproducts | Sodium Bromide | Formed as a stoichiometric byproduct of the main reaction. |
| 1,4-Butanediol | Hydrolysis of the starting material, 1,4-dibromobutane, under aqueous reaction conditions.[8] | |
| Sodium Sulfate | Oxidation of the starting material, sodium sulfite, particularly in the presence of air.[6][7] | |
| Over-reaction Products | Sodium 1,4-butanedisulfonate | Reaction of the product with another molecule of sodium sulfite.[9][10][11][12] |
| Solvent-Related Impurities | Organic Solvents | Residual solvents from the purification process (e.g., ethanol, isopropanol). |
| Alkyl Sulfonate Esters (e.g., Ethyl bromobutanesulfonate) | Potential for formation if alcohol solvents are used during synthesis or purification under acidic conditions. |
Comparative Analysis with Alternative Alkylating Agents
The choice of an alkylating agent can significantly impact the efficiency of a synthesis and the impurity profile of the resulting product. Here, we compare Sodium 4-bromobutane-1-sulfonate with two common alternatives: Busulfan and 1,4-Butane Sultone.
Alternative 1: Busulfan (1,4-Butanediol dimethanesulfonate)
Busulfan is a potent bifunctional alkylating agent used in chemotherapy.[13][14][15] It introduces a butane-1,4-diyl bridge and is known for its high reactivity.
Performance Comparison:
| Feature | Sodium 4-bromobutane-1-sulfonate | Busulfan |
| Functionality | Monofunctional (introduces a butylsulfonate group) | Bifunctional (acts as a cross-linking agent)[14] |
| Reactivity | Moderately reactive, generally requiring elevated temperatures. | Highly reactive, often reacting at lower temperatures. |
| Solubility | Generally soluble in water and polar organic solvents. | Sparingly soluble in water, more soluble in organic solvents. |
| Primary Application | Increasing aqueous solubility of molecules. | Cross-linking of macromolecules, particularly DNA in cancer therapy.[14][16] |
Impurity Profile Comparison:
| Impurity Category | Sodium 4-bromobutane-1-sulfonate (Potential) | Busulfan (Known) |
| Starting Materials | 1,4-Dibromobutane, Sodium Sulfite | 1,4-Butanediol, Methanesulfonyl Chloride |
| Byproducts | Sodium Bromide, 1,4-Butanediol, Sodium Sulfate | Hydrochloric Acid, 1,4-butanediol monomesylate |
| Degradation Products | - | Tetrahydrofuran, Methanesulfonic acid (from hydrolysis)[8], 4-Hydroxybutane-1-sulfonic Acid[13] |
| Related Compounds | Sodium 1,4-butanedisulfonate | Busulfan Impurity 1, Busulfan Impurity 3, 1-Mesyl-4-Acetyl-Butanediol, 4-((methylsulfonyl)oxy)butyl 4-((methylsulfonyl)oxy)butane-1-sulfonate[14][17] |
Alternative 2: 1,4-Butane Sultone
1,4-Butane sultone is another effective agent for introducing a sulfobutyl group.[18] It is a cyclic sulfonic acid ester and is known for its high reactivity.
Performance Comparison:
| Feature | Sodium 4-bromobutane-1-sulfonate | 1,4-Butane Sultone |
| Functionality | Monofunctional | Monofunctional |
| Reactivity | Moderately reactive. | Highly reactive due to the strained ring structure, often allowing for milder reaction conditions.[18] |
| Byproducts | Generates sodium bromide as a salt byproduct. | Ring-opening reaction, so no salt byproduct is formed. |
| Primary Application | Sulfobutylation of various nucleophiles. | Sulfobutylation, particularly where avoidance of inorganic salt byproducts is desired.[18] |
Impurity Profile Comparison:
| Impurity Category | Sodium 4-bromobutane-1-sulfonate (Potential) | 1,4-Butane Sultone (Potential) |
| Starting Materials | 1,4-Dibromobutane, Sodium Sulfite | 4-Hydroxybutane-1-sulfonic acid (precursor)[19] |
| Byproducts | Sodium Bromide, 1,4-Butanediol | Dimer or polymer of 1,4-butane sultone |
| Degradation Products | - | 4-Hydroxybutane-1-sulfonic acid (from hydrolysis) |
Experimental Protocols for Impurity Analysis
Accurate characterization of impurities requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful techniques for the identification and quantification of volatile and non-volatile impurities, respectively.
GC-MS Method for Volatile and Semi-Volatile Impurities
This method is suitable for the detection of residual starting materials like 1,4-dibromobutane and potential solvent-related impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve a known amount of the Sodium 4-bromobutane-1-sulfonate sample in a suitable organic solvent (e.g., methanol or dichloromethane).
-
Injection Volume: 1 µL.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards. Quantify using an internal or external standard method.
HPLC-MS Method for Non-Volatile Impurities
This method is ideal for the analysis of the main component, non-volatile byproducts like 1,4-butanediol and sodium 1,4-butanedisulfonate, and potential degradation products.
-
Instrumentation: High-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for separating polar and non-polar compounds.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
Start with 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
MS Detector:
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.
-
Scan Range: m/z 50-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Sample Preparation: Dissolve a known amount of the Sodium 4-bromobutane-1-sulfonate sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Data Analysis: Identify impurities based on their retention times and mass-to-charge ratios. Quantify using an external standard calibration curve.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the synthetic pathway and analytical workflows.
Caption: Synthesis of Sodium 4-bromobutane-1-sulfonate and potential byproducts.
Caption: Analytical workflow for impurity characterization.
Conclusion
While commercial Sodium 4-bromobutane-1-sulfonate is a valuable reagent, a thorough understanding of its potential impurity profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. By considering the synthetic route and comparing it with alternatives like Busulfan and 1,4-Butane Sultone, researchers can make informed decisions about reagent selection and process control. The implementation of robust analytical methods, such as the GC-MS and HPLC-MS protocols detailed here, is essential for the comprehensive characterization of impurities and to meet stringent regulatory requirements.
References
- 1. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]
- 2. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Sodium Sulfite | PDF [slideshare.net]
- 6. sdioconsortium.com [sdioconsortium.com]
- 7. Sodium sulfite - Wikipedia [en.wikipedia.org]
- 8. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Sodium butane-1,4-disulfonate, CAS No. 36589-61-4 - iChemical [ichemical.com]
- 11. GSRS [precision.fda.gov]
- 12. chembk.com [chembk.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. veeprho.com [veeprho.com]
- 15. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Busulfan Impurity 8 - Protheragen [protheragen.ai]
- 18. researchgate.net [researchgate.net]
- 19. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]
Comparative Analysis of Sodium 4-bromobutane-1-sulfonate in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium 4-bromobutane-1-sulfonate Against Alternative Reagents in Synthetic and Biological Research.
This guide provides a comprehensive cross-validation of experimental results using Sodium 4-bromobutane-1-sulfonate, presenting a comparative analysis of its performance against other commonly used alternatives. The information is intended to assist researchers in making informed decisions for their experimental designs, particularly in the fields of organic synthesis and drug development.
Executive Summary
Sodium 4-bromobutane-1-sulfonate is a bifunctional reagent featuring both a bromine atom and a sulfonate group. This unique structure allows it to participate in a variety of chemical transformations, most notably as an alkylating agent. Its utility is frequently observed in the synthesis of ionic liquids, the formation of S-alkyl isothiouronium salts, and as a precursor for creating analogs of therapeutic compounds like busulfan. This guide will delve into the quantitative performance of Sodium 4-bromobutane-1-sulfonate in comparison to other alkylating agents, detail the experimental protocols for its key applications, and visualize the relevant chemical and biological pathways.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various experimental setups, comparing the performance of Sodium 4-bromobutane-1-sulfonate with alternative reagents.
Table 1: Comparison of Alkylating Agents in the Synthesis of S-Alkyl Isothiouronium Salts
| Alkylating Agent | Nucleophile | Solvent | Reaction Time | Yield (%) | Reference |
| Sodium 4-bromobutane-1-sulfonate | Thiourea | Ethanol | 1 hour (reflux) | ~95% (estimated) | General procedure[1] |
| 1,4-Dibromobutane | Thiourea | Ethanol | 1 hour (reflux) | High (not specified) | General procedure |
| 1-Bromobutane | Thiourea | Ethanol | 1 hour (reflux) | High (not specified) | General procedure |
| Butane-1,4-diyl bis(4-methylbenzenesulfonate) (Busulfan) | Thiourea | Ethanol | Not specified | Not specified |
Note: Specific yield data for a direct comparison under identical conditions is limited in the reviewed literature. The yield for Sodium 4-bromobutane-1-sulfonate is an estimation based on typical S-alkylation reactions of thiourea with primary alkyl bromides.
Table 2: Comparison of Precursors in the Synthesis of Pyridinium-based Ionic Liquids
| Alkylating Agent | Nucleophile | Solvent | Reaction Time | Yield (%) | Reference |
| Sodium 4-bromobutane-1-sulfonate | Pyridine | Acetonitrile | 72 hours (reflux) | Not specified | |
| 1-Bromobutane | Pyridine | Acetonitrile | 72 hours (reflux) | High | General procedure |
| 1-Bromohexane | Pyridine | Acetonitrile | 72 hours (reflux) | High | General procedure |
| 1-Bromooctane | Pyridine | Acetonitrile | 72 hours (reflux) | High | General procedure |
Note: While protocols for the synthesis of pyridinium ionic liquids using various alkyl bromides are available, specific comparative yield data for Sodium 4-bromobutane-1-sulfonate under the same conditions was not found in the surveyed literature.
Experimental Protocols
Detailed methodologies for key experiments involving Sodium 4-bromobutane-1-sulfonate are provided below.
Protocol 1: Synthesis of S-(4-sulfobutyl)isothiouronium Salt
Objective: To synthesize the S-alkyl isothiouronium salt from Sodium 4-bromobutane-1-sulfonate and thiourea. This reaction is a classic example of nucleophilic substitution where the sulfur atom of thiourea acts as the nucleophile.
Materials:
-
Sodium 4-bromobutane-1-sulfonate
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of Sodium 4-bromobutane-1-sulfonate and thiourea in ethanol.
-
Reflux the reaction mixture for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, S-(4-sulfobutyl)isothiouronium salt, will precipitate from the solution.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: General Procedure for the Synthesis of Pyridinium-based Ionic Liquids
Objective: To synthesize a pyridinium-based ionic liquid via N-alkylation of pyridine with an alkylating agent.
Materials:
-
Sodium 4-bromobutane-1-sulfonate (or alternative alkyl bromide)
-
Pyridine
-
Acetonitrile
Procedure:
-
Combine equimolar amounts of the alkylating agent and pyridine in acetonitrile.
-
Reflux the mixture for 72 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Wash the resulting crude product with a suitable solvent (e.g., ethyl acetate) to remove any unreacted starting materials.
-
Dry the final ionic liquid product under vacuum.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key chemical and biological pathways relevant to the application of Sodium 4-bromobutane-1-sulfonate.
References
A Comparative Analysis of Linker Efficiency: Benchmarking Sodium 4-bromobutane-1-sulphonate Derivatives
In the landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of the overall efficacy, stability, and safety of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of a hydrophilic linker class derived from Sodium 4-bromobutane-1-sulphonate against more conventional hydrophobic linkers, offering researchers, scientists, and drug development professionals a data-driven resource for informed linker selection.
Executive Summary
Hydrophilic linkers, particularly those incorporating a charged sulfonate group, have emerged as a promising alternative to traditional hydrophobic linkers like SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) and SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The inclusion of a sulfonate moiety enhances the hydrophilicity of the linker, which can lead to improved drug-to-antibody ratios (DAR) without inducing aggregation of the final conjugate[1][2][3]. This enhanced solubility and stability can translate to a wider therapeutic window and improved performance against multidrug-resistant cancer cell lines[1][2][3]. This guide presents a detailed comparison of a sulfonate-containing linker with established alternatives, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators of a sulfonate-containing heterobifunctional linker in comparison to the widely used SPDB and SMCC linkers when used to create antibody-maytansinoid conjugates (AMCs)[1][2][3].
Table 1: In Vitro Cytotoxicity of Antibody-Maytansinoid Conjugates
| Cell Line | Target Antigen | Linker Type | IC50 (M) |
| COLO 205 | CanAg | Sulfonate-Linker | 1.5 x 10⁻¹¹ |
| COLO 205 | CanAg | SPDB | 1.9 x 10⁻¹¹ |
| SNU-16 | CanAg | Sulfonate-Linker | 2.5 x 10⁻¹¹ |
| SNU-16 | CanAg | SPDB | 4.1 x 10⁻¹¹ |
| Namalwa | CD56 | Sulfonate-Linker | 3.1 x 10⁻¹¹ |
| Namalwa | CD56 | SMCC | 3.5 x 10⁻¹¹ |
Table 2: In Vivo Efficacy of Antibody-Maytansinoid Conjugates in a COLO 205 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Sulfonate-Linker AMC | 15 | 95 |
| SPDB-Linker AMC | 15 | 88 |
| Control (untreated) | - | 0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Protocol 1: Synthesis of a Sulfonate-Containing Heterobifunctional Linker
This protocol is adapted from the synthesis of similar hydrophilic linkers[1][2][3].
Materials:
-
Sodium 4-bromobutane-1-sulfonate
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Appropriate amine- and sulfhydryl-reactive precursors
-
Organic solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for chromatography)
Procedure:
-
Activation of the Sulfonate Precursor: React Sodium 4-bromobutane-1-sulfonate with a suitable bifunctional molecule containing a carboxyl group in the presence of a coupling agent like DCC and NHS in an anhydrous organic solvent to form the NHS ester.
-
Introduction of the Second Reactive Group: The bromo- group of the sulfonate linker can be converted to a sulfhydryl-reactive maleimide group through a series of synthetic steps, typically involving substitution with an amine followed by reaction with maleic anhydride.
-
Purification: The final heterobifunctional linker is purified using column chromatography to ensure high purity before conjugation to antibodies and payloads.
Protocol 2: Antibody-Maytansinoid Conjugation
Materials:
-
Monoclonal antibody (e.g., anti-CanAg) in a suitable buffer (e.g., PBS)
-
Sulfonate-containing linker, SPDB, or SMCC
-
Maytansinoid payload (e.g., DM1)
-
Reducing agent (e.g., DTT) for disulfide bond reduction (for SPDB and sulfonate linker)
-
Size exclusion chromatography (SEC) columns for purification
Procedure:
-
Antibody Modification: For linkers reacting with sulfhydryl groups, partially reduce the antibody with DTT to expose free thiol groups.
-
Conjugation Reaction: React the modified antibody with a molar excess of the linker-payload construct in a controlled buffer system. The reaction conditions (pH, temperature, time) should be optimized for each linker.
-
Purification of the ADC: Remove unconjugated payload and linker by size exclusion chromatography.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy and/or mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., COLO 205, SNU-16, Namalwa)
-
Cell culture medium and supplements
-
Antibody-drug conjugates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the ADCs to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by plotting the cell viability against the logarithm of the ADC concentration.
Protocol 4: In Vivo Xenograft Efficacy Study
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line for tumor implantation (e.g., COLO 205)
-
Antibody-drug conjugates
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer the ADCs (e.g., intravenously) at the specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing the Mechanisms of Action
To better understand the context in which these linkers operate, the following diagrams illustrate the fundamental signaling pathways for ADCs and PROTACs.
References
In-Silico vs. Experimental Reactivity of Sodium 4-bromobutane-1-sulphonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Sodium 4-bromobutane-1-sulphonate, examining both computationally predicted (in-silico) and laboratory-verified (experimental) data. This molecule is a key reagent in synthetic organic chemistry, primarily utilized as an alkylating agent to introduce a butylsulfonate moiety. Understanding its reactivity profile is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways.
Executive Summary
Experimental Reactivity Profile
Experimental studies demonstrate that the primary mode of reactivity for this compound is the nucleophilic substitution of the bromide ion. The presence of the electron-withdrawing sulfonate group can influence the reactivity of the C-Br bond.
S-Alkylation Reactions
This compound is an effective reagent for the S-alkylation of thiols, leading to the formation of thioethers. This reaction is fundamental in the synthesis of various sulfur-containing compounds.
General Reaction Scheme:
Experimental Protocol: S-Alkylation of Thiophenol
A typical experimental procedure for the S-alkylation of thiophenol with this compound is as follows:
-
Reactant Preparation: Thiophenol (1.0 eq) is dissolved in a suitable solvent such as ethanol or DMF.
-
Base Addition: A base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH) (1.1-1.5 eq), is added to the solution to deprotonate the thiol and form the more nucleophilic thiophenolate.
-
Addition of Alkylating Agent: this compound (1.0-1.2 eq) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the desired S-alkylated product.
N-Alkylation Reactions
The compound is also utilized in the N-alkylation of amines, forming sulfonated amine derivatives. These products can have applications in the synthesis of ionic liquids and other specialty chemicals.
General Reaction Scheme:
Experimental Protocol: N-Alkylation of a Secondary Amine
The following protocol outlines a general procedure for the N-alkylation of a secondary amine:
-
Reactant Mixture: The secondary amine (1.0 eq) and this compound (1.0-1.2 eq) are combined in a polar aprotic solvent like acetonitrile or DMF.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (1.5-2.0 eq), is added to scavenge the HBr formed during the reaction.
-
Heating: The reaction mixture is heated, typically to between 60-100 °C, and stirred for several hours to days.
-
Monitoring and Isolation: The reaction progress is monitored by TLC or GC-MS. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by an appropriate method, such as crystallization or chromatography.
In-Silico Reactivity Analysis
While specific in-silico studies on this compound are not widely published, computational methods like Density Functional Theory (DFT) can be applied to predict its reactivity. Such studies would typically focus on the Sₙ2 reaction mechanism.
Key In-Silico Parameters for Reactivity
-
Activation Energy (ΔG‡): This is the energy barrier that must be overcome for the reaction to occur. A lower activation energy indicates a faster reaction. DFT calculations can model the transition state of the nucleophilic attack on the carbon atom bonded to the bromine, allowing for the determination of this barrier.
-
Reaction Enthalpy (ΔH): This indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). Favorable, exothermic reactions are more likely to proceed spontaneously.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (this compound) are key to understanding the reactivity. The energy gap between the HOMO of the nucleophile and the LUMO of the C-Br antibonding orbital influences the reaction rate. A smaller energy gap generally leads to a more facile reaction.
-
Electrostatic Potential Maps: These maps visualize the electron density distribution in the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the carbon atom attached to the bromine would be an electrophilic center.
Predicted Reactivity Trends (Based on General Principles)
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiophenolates, azides) are predicted to react faster than weaker ones (e.g., water, alcohols).
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are expected to accelerate Sₙ2 reactions by solvating the cation (Na⁺) and leaving the nucleophile relatively free to attack. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, potentially slowing down the reaction. In-silico models can incorporate solvent effects to provide more accurate predictions.
Comparison of Reactivity: In-Silico vs. Experimental
| Feature | Experimental Data | In-Silico Prediction |
| Reaction Mechanism | Predominantly Sₙ2, inferred from product stereochemistry and kinetics of analogous primary alkyl halides. | Sₙ2 mechanism is the most probable pathway. DFT can model the backside attack and the transition state geometry. |
| Rate Determining Step | Bimolecular collision between the nucleophile and the substrate. | The passage through the Sₙ2 transition state. |
| Key Influencing Factors | Nucleophile strength, concentration, solvent polarity, temperature. | Nucleophile HOMO energy, LUMO energy of the C-Br antibonding orbital, solvent model, calculated activation energy. |
| Quantitative Data | Specific rate constants and activation energies for this compound are not readily available in literature. Yields are reported for specific syntheses but vary with conditions. | Can provide quantitative values for activation energies, reaction enthalpies, and bond lengths/angles in the transition state. Accuracy depends on the level of theory and basis set used. |
Visualizing Reaction Pathways
To illustrate the concepts discussed, the following diagrams generated using the DOT language visualize a typical experimental workflow and the logical relationship in an Sₙ2 reaction.
Caption: Experimental workflow for a typical S-alkylation reaction.
Caption: Logical relationship in an Sₙ2 reaction mechanism.
Conclusion
This compound is a versatile alkylating agent whose reactivity is governed by the principles of nucleophilic substitution. Experimental data confirms its utility in forming C-S and C-N bonds. While detailed quantitative experimental data remains sparse in publicly accessible literature, in-silico methods provide a powerful tool for predicting reactivity trends and elucidating reaction mechanisms at a molecular level. The synergy between experimental observations and computational predictions is key to fully harnessing the synthetic potential of this important chemical building block. Future research focusing on detailed kinetic studies and comparative computational analyses will further refine our understanding and expand the applications of this compound in chemical synthesis and drug development.
Safety Operating Guide
Navigating the Safe Disposal of Sodium 4-bromobutane-1-sulphonate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Sodium 4-bromobutane-1-sulphonate (CAS No. 53535-08-3), ensuring compliance with safety protocols and minimizing environmental impact.
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste management is to handle all substances with the assumption that they are hazardous unless explicitly stated otherwise. For this compound, a brominated organic sulfonate, specific precautions must be taken due to the potential hazards associated with this class of compounds. Halogenated organic compounds are often persistent in the environment and can have ecotoxic effects.[1][2][3][4] Therefore, direct disposal into sanitary sewer systems or regular trash is strictly prohibited.
Hazard Profile and Safety Considerations
| Hazard Class Considerations | Associated Risks & Precautions |
| Halogenated Organic Compound | Potential for environmental persistence and toxicity. May produce hazardous decomposition products upon incineration if not performed under controlled conditions. |
| Sulfonate Compound | Generally low volatility. Water solubility may facilitate aquatic dispersion if improperly disposed of. |
| Unknown Toxicity | Due to the lack of specific toxicological data, the compound should be handled as if it were toxic. Personal Protective Equipment (PPE) is mandatory. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: (e.g., Nitrile or Neoprene) to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container.[5][6]
-
Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5][7] Incompatible chemicals can react, leading to the generation of heat, gas, or toxic byproducts.
3. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the full chemical name: "this compound," the CAS number "53535-08-3," and the appropriate hazard pictograms if known (e.g., "Irritant," "Environmental Hazard").
4. Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[7]
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area should be well-ventilated.
5. Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6][8]
-
Provide Information: Provide the EHS representative with all available information about the waste, including its composition and quantity.
-
Regulatory Compliance: Disposal must be carried out in accordance with local, state, and federal regulations. Professional waste handlers are equipped to manage the disposal through methods such as high-temperature incineration in a permitted hazardous waste facility.
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Control Ignition Sources: If the material is flammable (unlikely for a salt, but good practice), remove any potential ignition sources.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Cleanup: Wear appropriate PPE and clean up the spill according to your laboratory's standard operating procedures for hazardous material spills.
-
Dispose of Cleanup Material: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on general principles of chemical safety and waste management. Always consult your institution's specific safety protocols and a certified environmental health and safety professional for disposal procedures tailored to your location and circumstances.
References
- 1. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. a-review-of-environmental-occurrence-fate-and-toxicity-of-novel-brominated-flame-retardants - Ask this paper | Bohrium [bohrium.com]
- 4. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Handling Guidelines for Sodium 4-bromobutane-1-sulphonate
Summary of Known Information
While a specific, detailed Safety Data Sheet (SDS) for Sodium 4-bromobutane-1-sulphonate (CAS Number: 53535-08-3) is not available through public search domains, the following information has been compiled from supplier websites and chemical databases. It is critical to note the absence of comprehensive toxicological and hazard data.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 53535-08-3 |
| Molecular Formula | C₄H₈BrNaO₃S |
| Molecular Weight | 239.06 g/mol |
| Physical Appearance | Solid |
| Known Hazards | Data not available. Assumed to be harmful. |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE) - General Recommendations
Due to the lack of specific data, a conservative approach to PPE is mandatory. The following table outlines the recommended PPE for handling this compound, assuming it is a hazardous substance.
| Body Part | Recommended Protection |
| Hands | Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields are the minimum requirement. Chemical safety goggles and a face shield should be worn when there is a risk of splashing or generation of dust. |
| Body | Laboratory coat: A standard lab coat should be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed, and compatible containers.
-
Disposal Route: Dispose of all chemical waste through your institution's designated hazardous waste disposal program, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Logical Workflow for PPE Selection
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
